1,4-Bis(4-aminophenoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-aminophenoxy)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRRFJIVUPSNTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188465 | |
| Record name | Aniline, p,p'-(p-phenylenedioxy)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3491-12-1 | |
| Record name | 4,4′-[1,4-Phenylenebis(oxy)]bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3491-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, p,p'-(p-phenylenedioxy)di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003491121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, p,p'-(p-phenylenedioxy)di- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(4-aminophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1,4-Bis(4-aminophenoxy)benzene from Hydroquinone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a reliable two-step method for the synthesis of 1,4-Bis(4-aminophenoxy)benzene, a crucial precursor for the development of high-performance polyimides. The procedure begins with the readily available starting material, hydroquinone (B1673460). This document provides a thorough experimental protocol, quantitative data, and visual representations of the synthesis pathway and workflow to ensure clarity and reproducibility in a laboratory setting.
Synthesis Overview
The synthesis of this compound from hydroquinone is achieved through a two-step process. The initial step involves a nucleophilic aromatic substitution reaction between hydroquinone and 4-fluoronitrobenzene to yield an intermediate, 1,4-Bis(4-nitrophenoxy)benzene. This intermediate is subsequently reduced to the final product, this compound.
Reaction Pathway
The overall chemical transformation is depicted in the following reaction scheme:
Figure 1: Chemical reaction pathway for the synthesis of this compound.
Experimental Protocol
The following is a detailed, two-step experimental procedure for the synthesis of this compound.
Step 1: Synthesis of 1,4-Bis(4-nitrophenoxy)benzene
In a two-neck round-bottom flask, a mixture of 2.00 g (0.0180 mol) of hydroquinone, 5.00 g (0.0360 mol) of anhydrous potassium carbonate (K₂CO₃), and 3.81 ml (0.036 mol) of 4-fluoronitrobenzene is prepared in 70 ml of dimethylacetamide (DMAc).[1] The reaction mixture is heated to 373 K (100 °C) and maintained at this temperature for 20 hours under a nitrogen atmosphere.[1] During the reaction, the color of the solution will change from yellow to dark brown.[1]
After cooling to room temperature, the reaction mixture is poured into 800 ml of water. This causes a yellow solid to precipitate.[1] The solid is collected by filtration and washed thoroughly with water.[1]
Step 2: Synthesis of this compound
A 250 ml two-neck flask is charged with 1.00 g (2.84 mmol) of the yellow solid obtained from the first step, 10 ml of hydrazine monohydrate, 80 ml of ethanol, and 0.06 g of 5% palladium on carbon (Pd/C).[1] The mixture is then refluxed for 16 hours.[1]
Following the reflux, the mixture is filtered to remove the Pd/C catalyst. The solvent is then evaporated from the filtrate, yielding the crude solid product.[1] The crude solid is purified by recrystallization from ethanol to afford crystals of this compound.[1]
Experimental Workflow
The following diagram illustrates the key stages of the experimental procedure.
Figure 2: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and the final product.
| Parameter | Value | Reference |
| Reactants (Step 1) | ||
| Hydroquinone | 2.00 g (0.0180 mol) | [1] |
| 4-Fluoronitrobenzene | 3.81 ml (0.036 mol) | [1] |
| Anhydrous K₂CO₃ | 5.00 g (0.0360 mol) | [1] |
| Dimethylacetamide (DMAc) | 70 ml | [1] |
| Reaction Conditions (Step 1) | ||
| Temperature | 373 K (100 °C) | [1] |
| Time | 20 hours | [1] |
| Reactants (Step 2) | ||
| 1,4-Bis(4-nitrophenoxy)benzene | 1.00 g (2.84 mmol) | [1] |
| Hydrazine Monohydrate | 10 ml | [1] |
| Ethanol | 80 ml | [1] |
| 5% Palladium on Carbon (Pd/C) | 0.06 g | [1] |
| Reaction Conditions (Step 2) | ||
| Condition | Reflux | [1] |
| Time | 16 hours | [1] |
| Product Characterization | ||
| Yield | 85% | [1] |
| Melting Point | 455 K (182 °C) | [1] |
| Molecular Formula | C₁₈H₁₆N₂O₂ | [2] |
| Molecular Weight | 292.34 g/mol | [2][3] |
Safety and Handling
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reactants and solvents used in this procedure have associated hazards. For instance, 4-fluoronitrobenzene is a toxic and corrosive substance. Hydrazine is highly toxic and a suspected carcinogen. Palladium on carbon is flammable. Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.
Conclusion
This technical guide provides a detailed and reproducible protocol for the synthesis of this compound from hydroquinone. The two-step procedure is well-defined, with clear reaction conditions and purification methods. The provided quantitative data and visual aids are intended to support researchers and professionals in the successful execution of this synthesis for applications in polymer chemistry and materials science.
References
An In-depth Technical Guide to 1,4-Bis(4-aminophenoxy)benzene (CAS Number: 3491-12-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties, synonyms, and primary applications of the organic compound with CAS number 3491-12-1, scientifically known as 1,4-Bis(4-aminophenoxy)benzene. While this compound is a key monomer in the synthesis of high-performance polymers, this guide will also touch upon its potential, though less documented, role as a curing agent for epoxy resins. The information is presented to be of maximal utility to researchers in materials science and professionals in drug development who may encounter this molecule.
Chemical Identity and Synonyms
The compound with CAS number 3491-12-1 is an aromatic diamine with a rigid core, making it an excellent building block for thermally stable polymers.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 3491-12-1 |
| IUPAC Name | 4-[4-(4-aminophenoxy)phenoxy]aniline |
| Molecular Formula | C₁₈H₁₆N₂O₂ |
| Molecular Weight | 292.33 g/mol [1] |
| Canonical SMILES | C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)N |
| InChI Key | JCRRFJIVUPSNTA-UHFFFAOYSA-N |
A variety of synonyms are used in commercial and academic literature to refer to this compound.
Table 2: Synonyms
| Synonym |
| 1,4-Bis(p-aminophenoxy)benzene |
| 4,4'-(1,4-Phenylenedioxy)dianiline |
| 4,4'-[1,4-Phenylenebis(oxy)]bis[benzenamine] |
| Hydroquinone (B1673460) bis(4-aminophenyl) ether |
| TPE-Q[2] |
| RODA |
| APB-134 |
| APB-144 |
| Bisaminophenoxybenzene[1] |
| 1,4-Phenylene-di-4-aminophenyl ether[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and processing.
Table 3: Physicochemical Data
| Property | Value |
| Melting Point | 173 °C[1] |
| Boiling Point (Predicted) | 483.6 ± 40.0 °C[1] |
| Density (Predicted) | 1.243 ± 0.06 g/cm³[1] |
| Water Solubility | Insoluble[1] |
| pKa (Predicted) | 5.20 ± 0.10[1] |
| Appearance | Off-white to light brown powder or crystals |
Synthesis of this compound
The synthesis of this compound is typically a two-step process, starting from hydroquinone and a nitro-substituted haloarene, followed by the reduction of the dinitro intermediate.
Experimental Protocol: Synthesis
A representative experimental protocol for the synthesis of this compound is as follows:
Step 1: Synthesis of 1,4-Bis(4-nitrophenoxy)benzene
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine hydroquinone, an excess of an anhydrous base such as potassium carbonate, and a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
To this mixture, add a stoichiometric amount of a 4-halonitrobenzene derivative (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene).
-
Heat the reaction mixture under a nitrogen atmosphere for several hours (e.g., at 150-160 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water to precipitate the dinitro product.
-
Collect the precipitate by filtration, wash it thoroughly with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid.
Step 2: Reduction to this compound
-
In a flask, suspend the synthesized 1,4-Bis(4-nitrophenoxy)benzene in a solvent such as ethanol.
-
Add a reducing agent. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride in hydrochloric acid or hydrazine (B178648) hydrate (B1144303) with a catalyst can be used.
-
If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Upon completion, filter off the catalyst (if used).
-
Remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.
Applications in Polymer Synthesis
The primary application of this compound is as a diamine monomer in the synthesis of high-performance polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.
Polyimide Synthesis
Polyimides are synthesized through a two-step polycondensation reaction between a diamine and a dianhydride. The first step yields a soluble poly(amic acid) intermediate, which is then cyclized to the final polyimide through thermal or chemical means.
Experimental Protocol: Polyimide Synthesis
The following is a general procedure for the synthesis of a polyimide from this compound and an aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)).
Step 1: Poly(amic acid) Formation
-
In a dry, nitrogen-purged reaction vessel, dissolve an equimolar amount of this compound in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Slowly add an equimolar amount of the dianhydride in small portions to the stirred diamine solution at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 8-24 hours) to form a viscous poly(amic acid) solution. The viscosity of the solution is an indicator of the polymer's molecular weight.
Step 2: Imidization (Thermal Cyclization)
-
The poly(amic acid) solution can be cast onto a glass plate to form a film.
-
The film is then heated in a programmable oven under a nitrogen atmosphere in a stepwise manner. A typical heating cycle might be:
-
100 °C for 1 hour to remove the solvent.
-
200 °C for 1 hour.
-
300 °C for 1 hour to ensure complete cyclization to the polyimide.
-
-
After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.
Potential Application as an Epoxy Curing Agent
Aromatic diamines are a class of compounds commonly used as curing agents (hardeners) for epoxy resins, imparting high thermal stability and chemical resistance to the cured product. While this compound fits this structural class, specific experimental protocols for its use as an epoxy curing agent are not extensively detailed in the readily available scientific literature. However, a general methodology can be inferred from the principles of epoxy chemistry.
General Principles of Amine Curing of Epoxies
The curing process involves the nucleophilic addition of the amine groups to the epoxide rings of the epoxy resin. Each primary amine group (-NH₂) has two active hydrogens that can react with two epoxide groups. The reaction typically requires elevated temperatures to proceed at a practical rate, especially with less reactive aromatic amines.
Hypothetical Experimental Protocol: Epoxy Curing
The following is a generalized, hypothetical protocol for using this compound as an epoxy curing agent. Note: This protocol is based on general principles and would require optimization for a specific epoxy resin system.
-
Stoichiometry Calculation: Determine the stoichiometric amount of this compound required to cure the chosen epoxy resin. This is based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxide equivalent weight (EEW) of the resin. The AHEW of this compound is its molecular weight divided by the number of active amine hydrogens (292.33 / 4 = 73.08 g/eq).
-
Mixing: Melt the this compound if it is a solid and mix it thoroughly with the liquid epoxy resin at an elevated temperature to ensure a homogeneous mixture.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a preheated mold and cure it in an oven. The curing schedule will depend on the reactivity of the system but will likely involve heating at a moderate temperature (e.g., 120-150 °C) for a few hours, followed by a post-curing step at a higher temperature (e.g., 180-200 °C) to ensure complete crosslinking and to maximize the glass transition temperature (Tg) of the cured material.
Biological Activity and Signaling Pathways
Extensive searches of the scientific literature did not reveal any significant studies on the specific biological activities or interactions with signaling pathways for this compound. Its primary utility appears to be in the field of materials science as a monomer for high-performance polymers. Therefore, it is not currently considered a compound of direct interest for drug development applications involving the modulation of biological pathways.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting.
Table 4: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or use a fume hood.
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
Conclusion
This compound (CAS: 3491-12-1) is a well-characterized aromatic diamine with significant applications as a monomer in the synthesis of thermally stable polyimides. Its rigid structure and reactive amine functional groups make it an ideal building block for high-performance materials. While it has potential as a curing agent for epoxy resins, specific protocols are not widely documented. There is currently no evidence to suggest that this compound has significant biological activity or interacts with specific signaling pathways relevant to drug development. Researchers and professionals working with this compound should adhere to appropriate safety guidelines.
References
An In-depth Technical Guide to the Reactivity of Amine Groups in 1,4-Bis(4-aminophenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(4-aminophenoxy)benzene, also known as TPE-Q, is an aromatic diamine monomer of significant interest in the development of high-performance polymers.[1][2] Its molecular structure, characterized by two primary amine groups linked through a flexible chain of three benzene (B151609) rings and two ether linkages, imparts a unique combination of high reactivity and conformational flexibility.[2][3] This guide provides a comprehensive overview of the reactivity of the amine groups in this compound, with a focus on its application in polymerization reactions, particularly in the synthesis of polyimides.
The presence of two primary amine (-NH2) groups makes it a highly reactive nucleophile, readily participating in condensation reactions with electrophiles such as carboxylic acid dianhydrides and acid chlorides.[4] This reactivity is the foundation of its primary use as a monomer in the production of polyimides and polyamides. The ether linkages in its backbone contribute to the flexibility of the resulting polymer chains, which can enhance solubility and processability without significantly compromising thermal stability.[5][6]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3491-12-1 | [2] |
| Molecular Formula | C₁₈H₁₆N₂O₂ | [2] |
| Molecular Weight | 292.34 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 172-174 °C | [4] |
| Predicted pKa | ~4.75 (of 4-phenoxyaniline) | [1][7] |
| Solubility | Insoluble in water; soluble in various organic solvents. | [4] |
Reactivity of the Amine Groups
The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atoms of the two primary amine groups. These amine groups act as potent nucleophiles, readily attacking electrophilic centers.
Basicity and pKa
Polymerization Reactions
The most significant application of this compound is as a diamine monomer in polycondensation reactions. Its bifunctionality allows for the formation of long-chain polymers with high thermal and mechanical stability.
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[8] The synthesis of polyimides from this compound typically proceeds via a two-step process involving the formation of a poly(amic acid) intermediate, followed by cyclodehydration (imidization) to form the final polyimide.[9] A one-step high-temperature polycondensation is also a viable method.[10]
Two-Step Polyimide Synthesis Pathway
Caption: General workflow for the two-step synthesis of polyimides.
This compound can also be reacted with dicarboxylic acid chlorides to form polyamides. The resulting aramids (aromatic polyamides) can exhibit enhanced solubility and processability due to the flexible ether linkages in the diamine monomer.[11]
Aramid Synthesis Pathway
Caption: General workflow for the synthesis of aramids.
Experimental Protocols
Synthesis of this compound
A detailed two-step protocol for the synthesis of this compound is as follows:
Step 1: Synthesis of 1,4-Bis(4-nitrophenoxy)benzene
-
In a two-neck round-bottom flask equipped with a nitrogen inlet, combine hydroquinone (B1673460) (0.0180 mol), anhydrous potassium carbonate (0.0360 mol), and 4-fluoronitrobenzene (0.036 mol) in 70 mL of dimethylacetamide.
-
Heat the mixture to 100 °C for 20 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into 800 mL of water to precipitate a yellow solid.
-
Wash the solid thoroughly with water and separate by filtration.
Step 2: Reduction to this compound
-
In a 250 mL two-neck flask, charge the yellow solid from Step 1 (2.84 mmol), 10 mL of hydrazine (B178648) monohydrate, 80 mL of ethanol (B145695), and 0.06 g of 5% palladium on carbon (Pd/C).
-
Reflux the mixture for 16 hours.
-
Filter the hot solution to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate.
-
Recrystallize the resulting crude solid from ethanol to obtain pure this compound.
One-Step Polyimide Synthesis
This protocol describes a one-step high-temperature polycondensation method.[10]
-
In a reaction vessel, dissolve this compound and a stoichiometric amount of a dianhydride (e.g., 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride) in m-cresol (B1676322) to achieve a 10% solid content.
-
Add a few drops of isoquinoline (B145761) as a catalyst.
-
Heat the reaction mixture to 200 °C for 8 hours under a nitrogen atmosphere.
-
After cooling, add ethanol to precipitate the polyimide.
-
Collect the polymer by filtration, wash thoroughly with ethanol, and dry in a vacuum oven at 200 °C for 2 hours.
Two-Step Polyimide Synthesis: Poly(amic acid) Formation and Imidization
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask, dissolve a stoichiometric amount of this compound in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Slowly add an equimolar amount of a solid dianhydride (e.g., pyromellitic dianhydride - PMDA) to the stirred solution at room temperature.
-
Continue stirring at room temperature for 24 hours to yield a viscous poly(amic acid) solution.[12]
Step 2: Imidization
The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.
Thermal Imidization Workflow
Caption: A typical multi-stage thermal imidization process for converting a poly(amic acid) film to a polyimide film.
-
Thermal Imidization Protocol:
-
Cast the poly(amic acid) solution onto a glass substrate to form a uniform film.
-
Place the film in a forced-air oven and subject it to a staged heating process. A typical protocol involves holding the film at 100°C, 200°C, and 300°C for 1 hour at each temperature.[13]
-
-
Chemical Imidization Protocol:
-
To the poly(amic acid) solution, add a chemical dehydrating agent, such as acetic anhydride, and a catalyst, typically a tertiary amine like pyridine (B92270) or triethylamine.[14][15]
-
Stir the mixture at room temperature. The polyimide will precipitate out of the solution.
-
Collect the polymer by filtration, wash, and dry.
-
A final brief heating step at a temperature above the glass transition temperature is often employed to ensure complete imidization.[14]
-
Quantitative Data on Polyimide Properties
The properties of polyimides derived from this compound are highly dependent on the dianhydride comonomer used. The following tables summarize key thermal and mechanical properties of polyimides synthesized from this compound (TPEQ) and various dianhydrides.
Table 5.1: Thermal Properties of TPEQ-Based Polyimides [10]
| Dianhydride Monomer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | 5% Weight Loss Temp. (N₂) (°C) | 5% Weight Loss Temp. (Air) (°C) |
| HQDPA¹ | 214 | 388 | 547 | 547 |
¹ HQDPA: 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride
Table 5.2: Mechanical Properties of TPEQ-Based Polyimides [10]
| Dianhydride Monomer | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| HQDPA¹ | 2.9 | 105 | 18 |
¹ HQDPA: 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride
Other Reactions of the Amine Groups
While polymerization is the most common application, the primary amine groups of this compound can undergo other typical reactions of aromatic amines.
-
Reaction with Isocyanates: Aromatic amines react with isocyanates to form urea (B33335) linkages. The reaction of this compound with diisocyanates can be used to synthesize polyureas.[4]
-
Electrophilic Aromatic Substitution: The amine groups are strongly activating and ortho-, para-directing for electrophilic aromatic substitution on the terminal aniline (B41778) rings. However, these reactions can be difficult to control and may lead to multiple substitutions. To achieve monosubstitution, the reactivity of the amine group can be modulated by first converting it to an amide.[16]
Conclusion
The two primary amine groups of this compound are the cornerstone of its chemical reactivity, making it a valuable monomer for the synthesis of high-performance polymers. Its nucleophilic character drives its participation in polycondensation reactions with dianhydrides and diacid chlorides to produce polyimides and polyamides, respectively. The flexible ether linkages in its backbone contribute to the desirable properties of the resulting polymers, such as improved solubility and processability. While a precise experimental pKa value for this specific diamine is not widely reported, its reactivity is analogous to other aromatic amines with electron-donating substituents. The provided experimental protocols offer a starting point for the synthesis and polymerization of this versatile monomer, enabling further research and development in the field of advanced materials.
References
- 1. 4-Phenoxyaniline CAS#: 139-59-3 [m.chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. 1,4-Bis(4-aminophenoxy)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.ictp.csic.es [www2.ictp.csic.es]
- 7. 4-Phenoxyaniline | 139-59-3 [m.chemicalbook.com]
- 8. Monomers for Polyimide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
molecular weight and formula of 1,4-Bis(4-aminophenoxy)benzene
This guide provides a comprehensive overview of 1,4-Bis(4-aminophenoxy)benzene, a key diamine monomer, with a focus on its chemical properties, synthesis, and applications, particularly in the development of high-performance polymers. The information is tailored for researchers, scientists, and professionals in drug development and materials science.
Core Chemical and Physical Properties
This compound, also known by synonyms such as TPE-Q and Hydroquinone (B1673460) Bis(4-aminophenyl) Ether, is an aromatic diamine with the chemical formula C18H16N2O2.[1][2] Its molecular structure, featuring two aminophenoxy groups attached to a central benzene (B151609) ring, imparts significant thermal stability and reactivity, making it a valuable precursor in polymer chemistry.[2][3]
Table 1: Molecular Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H16N2O2 | [1][2][4] |
| Molecular Weight | ~292.33 g/mol | [1][2][3] |
| IUPAC Name | 4-[4-(4-aminophenoxy)phenoxy]aniline | [1] |
| CAS Number | 3491-12-1 | [2][4][5] |
Table 2: Physical and Chemical Data
| Property | Value | Reference |
| Physical State | Solid, off-white to light yellow powder | [2][5] |
| Melting Point | 172-177 °C | [2][5][6] |
| Solubility | Insoluble in water, soluble in various organic solvents | [2] |
| Purity | >98.0% (GC) | [6] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving a nucleophilic substitution reaction followed by a reduction.
Step 1: Synthesis of the Dinitro Intermediate
This initial step involves the reaction of hydroquinone with 4-fluoronitrobenzene in the presence of a base.
-
Reactants:
-
Hydroquinone (0.0180 mol)
-
Anhydrous Potassium Carbonate (K2CO3) (0.0360 mol)
-
4-fluoronitrobenzene (0.036 mol)
-
Dimethylacetamide (70 ml) as solvent
-
-
Procedure:
-
Combine hydroquinone, anhydrous K2CO3, and 4-fluoronitrobenzene in a two-neck round bottom flask containing dimethylacetamide.
-
Heat the mixture at 373 K (100 °C) for 20 hours under a nitrogen atmosphere. The solution will change color from yellow to dark brown.[3]
-
After cooling to room temperature, pour the reaction mixture into 800 ml of water.
-
A yellow solid will precipitate. This is the dinitro intermediate.
-
Wash the precipitate thoroughly with water and separate it by filtration.[3]
-
Step 2: Reduction to this compound
The dinitro intermediate is then reduced to the final diamine product.
-
Reactants:
-
Dinitro intermediate (2.84 mmol)
-
Hydrazine (B178648) monohydrate (10 ml)
-
Ethanol (B145695) (80 ml)
-
5% Palladium on Carbon (Pd/C) catalyst (0.06 g)
-
-
Procedure:
-
Charge a 250 ml two-neck flask with the dinitro intermediate, hydrazine monohydrate, ethanol, and the Pd/C catalyst.[3]
-
Reflux the mixture for 16 hours.
-
Filter the mixture to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude solid.
-
Recrystallize the crude solid from ethanol to yield pure crystals of this compound. The typical yield is around 85%.[3]
-
Applications in Polymer Science and Drug Development
The primary application of this compound is as a diamine monomer in the synthesis of high-performance polymers, most notably polyimides.[2][3][5]
-
Polymer Synthesis: When reacted with aromatic dianhydrides, it forms polyimides with exceptional thermal stability, excellent dielectric properties, and high mechanical strength.[2][4][5] These polymers are crucial for applications in flexible electronics, nanofiltration membranes for water treatment, and as heat-resistant substrates for sensors.[4][5]
-
Drug Development: While its direct application in pharmaceuticals is not prominent, its role as a building block for advanced polymers is relevant. Aromatic amines are critical substructures in many drug candidates because the nitrogen atoms they contain help molecules bind to biological targets like proteins and enzymes.[7] The synthesis of novel polymers for drug delivery systems or medical devices can be explored using this monomer.
The general polymerization reaction to form a polyimide is illustrated below.
Spectral Information
Characterization of this compound is confirmed through various spectroscopic methods. Available data includes 1H NMR, 13C NMR, IR, and Mass Spectrometry, which are essential for verifying the structure and purity of the synthesized compound.[1][8]
References
- 1. This compound | C18H16N2O2 | CID 19012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1,4-Bis(4-aminophenoxy)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 3491-12-1 | TCI Deutschland GmbH [tcichemicals.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. This compound(3491-12-1) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide on the Thermal Stability of 1,4-Bis(4-aminophenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(4-aminophenoxy)benzene is a key diamine monomer utilized in the synthesis of high-performance polyimides and other advanced polymers. Its molecular structure imparts exceptional thermal stability to the resulting materials, making them suitable for applications in demanding environments. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its melting behavior and decomposition characteristics. Detailed experimental protocols for thermal analysis and a summary of its synthesis are also presented. This document is intended to serve as a valuable resource for researchers and professionals working with this versatile monomer.
Introduction
This compound, also known as hydroquinone (B1673460) bis(4-aminophenyl) ether, is an aromatic diamine with the chemical formula C₁₈H₁₆N₂O₂.[1] Its rigid backbone, conferred by the central benzene (B151609) ring and ether linkages, is a critical feature that contributes to the high thermal resistance of polymers synthesized from it. The primary application of this monomer lies in the production of polyimides, which are renowned for their ability to withstand high temperatures.[2] Understanding the intrinsic thermal stability of the monomer is crucial for optimizing polymerization processes and predicting the performance of the final polymeric materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 3491-12-1 | [2] |
| Molecular Formula | C₁₈H₁₆N₂O₂ | [1] |
| Molecular Weight | 292.33 g/mol | [1] |
| Appearance | White to light yellow powder | |
| Melting Point | 173 - 177 °C | [3] |
Thermal Stability Analysis
The thermal stability of this compound is a critical parameter for its application in high-temperature polymers. The primary techniques used to evaluate its thermal properties are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)
DSC analysis is crucial for determining the melting point and observing any exothermic or endothermic transitions of the monomer. The melting point of this compound has been consistently reported in the range of 173-177°C.[3] A sharp endothermic peak in this range on a DSC thermogram would confirm its melting transition. While a specific DSC thermogram for the monomer is not publicly available, the melting behavior of similar aromatic diamines has been studied using this technique.[5][6]
Experimental Protocols
The following sections describe generalized experimental protocols for the synthesis and thermal analysis of this compound, based on common laboratory practices for similar compounds.
Synthesis of this compound
A common synthetic route to this compound involves a nucleophilic aromatic substitution reaction followed by a reduction step.[7] The general procedure is as follows:
-
Step 1: Synthesis of the Dinitro Intermediate. 1,4-Bis(4-nitrophenoxy)benzene is synthesized by reacting hydroquinone with a 4-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction mixture is typically heated to facilitate the reaction.
-
Step 2: Reduction to the Diamine. The resulting dinitro compound is then reduced to the corresponding diamine, this compound. This reduction is commonly achieved using a reducing agent such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like palladium on carbon (Pd/C) in a solvent such as ethanol.
The workflow for the synthesis can be visualized as follows:
Thermogravimetric Analysis (TGA) Protocol
A general procedure for conducting TGA on an aromatic diamine monomer like this compound is as follows:
-
Sample Preparation: A small amount of the finely ground sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Collection: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve provides information on the onset of decomposition and the temperatures at which specific weight loss percentages occur.
Differential Scanning Calorimetry (DSC) Protocol
A typical DSC protocol for analyzing this compound would involve the following steps:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating and Cooling Program: The sample is subjected to a controlled temperature program, which typically includes:
-
An initial heating ramp to a temperature above its melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) to observe the melting endotherm.
-
A cooling cycle to observe any crystallization exotherms.
-
A second heating ramp to observe the glass transition temperature (if any) and melting behavior of the recrystallized material.
-
-
Data Analysis: The heat flow to the sample is measured relative to the reference and plotted against temperature. The resulting DSC thermogram is analyzed to determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak).
The logical relationship for a typical thermal analysis experiment can be depicted as:
Applications in Drug Development
While this compound is not a pharmaceutical agent itself, its application in high-performance polymers has relevance to the drug development and medical device industries. Polyimides derived from this monomer can be used in applications requiring biocompatibility and sterilizability at high temperatures, such as in medical electronics, implantable devices, and sterile packaging. The exceptional thermal stability ensures that materials maintain their integrity during heat sterilization processes.
Conclusion
This compound is a monomer of significant industrial importance, primarily due to the excellent thermal stability it imparts to the resulting polymers. Its well-defined melting point and high decomposition temperature (as inferred from its polymers) make it a reliable building block for materials intended for high-temperature applications. The experimental protocols outlined in this guide provide a framework for the synthesis and thermal characterization of this compound, enabling researchers and professionals to effectively utilize it in the development of advanced materials. Further research to publish the specific TGA and DSC data of the monomer would be a valuable contribution to the scientific literature.
References
- 1. This compound | C18H16N2O2 | CID 19012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. This compound | 3491-12-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of 1,4-Bis(4-aminophenoxy)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,4-Bis(4-aminophenoxy)benzene, also known by its CAS number 3491-12-1, is an aromatic diamine with the chemical formula C₁₈H₁₆N₂O₂.[1] Its molecular structure, featuring two aminophenoxy groups attached to a central benzene (B151609) ring, makes it a critical building block for high-performance polymers, particularly polyimides. The solubility of this monomer in organic solvents is a crucial parameter that influences polymerization reactions, solution processing, and the overall properties of the resulting polymers. An understanding of its solubility is therefore essential for optimizing synthesis protocols and developing new materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆N₂O₂ | [1] |
| Molecular Weight | 292.33 g/mol | [1] |
| Melting Point | 173 °C | |
| Appearance | Pale brown powder | [2] |
| Water Solubility | Insoluble |
Qualitative Solubility Profile
Based on available literature, this compound exhibits good solubility in polar aprotic solvents. This is attributed to the polar nature of the amine and ether functional groups in its structure. Conversely, it is insoluble in water.
Table 2: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | [3][4] |
| N,N-Dimethylacetamide (DMAc) | Soluble | [3][4] |
| N,N-Dimethylformamide (DMF) | Soluble | |
| Tetrahydrofuran (THF) | Likely Soluble | Inferred |
| Chloroform | Likely Soluble | Inferred |
| Water | Insoluble |
Note: "Likely Soluble" is inferred from the general solubility of similar aromatic diamines in these solvents, though not explicitly stated for this specific compound in the reviewed literature.
Quantitative Solubility Data
Despite extensive literature searches, specific quantitative solubility data for this compound (e.g., in g/100 mL or mol/L at specified temperatures) in common organic solvents has not been found in publicly accessible scientific journals, patents, or technical datasheets. The absence of this data highlights a knowledge gap and underscores the importance of the experimental protocol provided in the subsequent section. Researchers requiring precise solubility values for applications such as process design, kinetic modeling, or formulation development are encouraged to perform experimental determinations.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted gravimetric "shake-flask" method.[5][6]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled orbital shaker or water bath
-
Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pipettes and volumetric flasks
-
Drying oven
Experimental Workflow
The overall workflow for the gravimetric determination of solubility is depicted in the following diagram.
Caption: Experimental workflow for gravimetric solubility determination.
Step-by-Step Procedure
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling) and pass it through a syringe filter into a pre-weighed, dry container (e.g., a beaker or evaporating dish).
-
-
Quantification:
-
Accurately weigh the container with the filtrate.
-
Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent under vacuum is recommended).
-
Once the solvent has completely evaporated, cool the container in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation:
-
The solubility (S) can be calculated using the following formula: S ( g/100 mL) = (Mass of residue / Volume of filtrate) x 100
-
Alternative Method: UV-Vis Spectroscopy
For solvents in which this compound has a distinct UV-Vis absorbance spectrum, a spectroscopic method can be employed for quantification.[7]
Caption: Workflow for solubility determination by UV-Vis spectroscopy.
This method involves creating a calibration curve of absorbance versus known concentrations of the compound in the solvent of interest. The saturated solution is prepared and filtered as in the gravimetric method, then diluted to fall within the linear range of the calibration curve. The concentration of the diluted sample is determined from its absorbance, and the original solubility is calculated by accounting for the dilution factor.
Logical Relationship of Factors Influencing Solubility
The solubility of this compound is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions.
References
- 1. This compound | C18H16N2O2 | CID 19012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,4-Bis(4-aminophenoxy)benzene as a Diamine Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(4-aminophenoxy)benzene is a highly versatile aromatic diamine monomer that serves as a critical building block for the synthesis of high-performance polymers, particularly polyimides and polyamides. Its unique chemical structure, characterized by a central hydroquinone (B1673460) ring linked to two aniline (B41778) units via flexible ether linkages, imparts a favorable combination of thermal stability, mechanical robustness, and processability to the resulting polymers. These properties make them attractive for a wide range of applications, from advanced electronics to biomedical devices. This technical guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis, polymerization into polyimides and polyamides, and its potential applications in the field of drug development.
Properties of this compound
A thorough understanding of the monomer's properties is essential for its effective use in polymer synthesis. The key physical and spectroscopic data for this compound are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | TPE-Q, Hydroquinone bis(4-aminophenyl) ether | [2][3] |
| CAS Number | 3491-12-1 | [1] |
| Molecular Formula | C₁₈H₁₆N₂O₂ | [1] |
| Molecular Weight | 292.34 g/mol | [1] |
| Appearance | Off-white to light yellow powder | [4] |
| Melting Point | 173-177 °C | [2] |
| Solubility | Soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). | [5] |
Spectroscopic Data
The following tables provide predicted spectroscopic data for this compound based on its chemical structure and typical values for the functional groups present.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.45 | Singlet | 4H | -NH₂ (Amino protons) |
| ~6.6-6.8 | Multiplet | 8H | Aromatic protons ortho and meta to -NH₂ |
| ~6.9-7.1 | Multiplet | 4H | Central aromatic protons |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~115-120 | Aromatic CH ortho to -NH₂ and ortho to -O- |
| ~120-125 | Aromatic CH meta to -NH₂ and meta to -O- |
| ~140-145 | Aromatic C attached to -NH₂ |
| ~150-155 | Aromatic C attached to -O- |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretching | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 1620-1580 | N-H bending | Primary Amine (-NH₂) |
| 1500-1400 | C=C stretching | Aromatic Ring |
| 1250-1200 | C-O-C stretching | Aryl Ether |
| 850-800 | C-H out-of-plane bending | p-disubstituted benzene |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving a nucleophilic aromatic substitution reaction followed by a reduction. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1,4-Bis(4-nitrophenoxy)benzene
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydroquinone (1.0 eq), 4-fluoronitrobenzene (2.0 eq), and anhydrous potassium carbonate (2.0 eq) in dimethylacetamide (DMAc).
-
Heat the reaction mixture to approximately 160°C under a nitrogen atmosphere and maintain for 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the dinitro product.
-
Filter the yellow precipitate, wash thoroughly with water, and dry under vacuum.
Step 2: Reduction to this compound
-
In a two-necked round-bottom flask, suspend the synthesized 1,4-bis(4-nitrophenoxy)benzene (1.0 eq) in ethanol (B145695).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Add hydrazine (B178648) monohydrate (excess) dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 12-24 hours.
-
After completion of the reaction (monitored by TLC), filter the hot solution through a bed of celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure this compound as off-white to light yellow crystals.
Polymerization of this compound
This compound is a key monomer for the synthesis of aromatic polyimides and polyamides through polycondensation reactions with dianhydrides and diacyl chlorides, respectively.
Polyimide Synthesis
Polyimides are synthesized in a two-step process. First, the diamine and a dianhydride react at room temperature to form a soluble poly(amic acid) precursor. This is followed by a thermal or chemical cyclodehydration (imidization) to form the final polyimide.
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in m-cresol.
-
Add 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) (1.0 eq) to the solution at room temperature with stirring.
-
Add a few drops of isoquinoline (B145761) as a catalyst.
-
Heat the reaction mixture to 200°C and maintain for 8 hours under a nitrogen atmosphere.
-
After cooling to room temperature, precipitate the polyimide by pouring the viscous solution into ethanol.
-
Filter the fibrous polymer, wash thoroughly with ethanol, and dry in a vacuum oven at 200°C for 2 hours.
The properties of the polyimide synthesized from this compound and HQDPA are summarized below.
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 214 °C | [6] |
| Melting Temperature (Tm) | 388 °C | [6] |
| 5% Weight Loss Temperature (TGA) | > 500 °C | [6] |
| Tensile Modulus | 2.0–3.3 GPa | [6] |
| Tensile Strength | 85–105 MPa | [6] |
| Elongation at Break | 5–18 % | [6] |
Polyamide (Aramid) Synthesis
Aromatic polyamides, or aramids, are synthesized by the polycondensation of an aromatic diamine and an aromatic diacyl chloride.
-
In a jacketed reaction flask under a nitrogen atmosphere, dissolve this compound and p-phenylenediamine (B122844) (PPD) in N-methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0-5°C and add terephthaloyl chloride (TPC) while stirring.
-
Maintain the reaction at a low temperature for 1-2 hours.
-
Gradually raise the temperature to 80°C and continue the reaction for another 1-2 hours.
-
After cooling, neutralize the by-product (HCl) with a suitable base (e.g., calcium hydroxide).
-
The resulting aramid solution can be used directly for film casting or fiber spinning, or the polymer can be precipitated in a non-solvent like water, filtered, washed, and dried.
The properties of the aramid copolymer synthesized from this compound (PBAB), PPD, and TPC are summarized below.
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 292.7 °C | [7] |
| Onset of Thermal Decomposition (Tonset) | 465.5 °C | [7] |
Applications in Drug Development
The excellent thermal and mechanical properties of polymers derived from this compound, coupled with the general biocompatibility of polyimides, make them promising candidates for various applications in the field of drug development.[8][9]
Biocompatibility and Medical Devices
Polyimides are increasingly being used in medical devices due to their inertness, non-reactivity with bodily fluids and tissues, and ability to withstand sterilization processes like autoclaving.[8][10][11] This biocompatibility is a critical prerequisite for any material intended for in-vivo use.[9] Polymers based on this compound could find applications in:
-
Implantable Devices: As coatings for or components of implantable electronics, such as pacemakers and neurostimulators, where electrical insulation and long-term stability are crucial.[10]
-
Medical Tubing and Catheters: The flexibility and kink resistance of some polyimides make them suitable for manufacturing thin and robust catheter tubing.[10]
-
Cell Culture Substrates: The inert and optically clear nature of polyimide films can be advantageous for creating substrates for cell culture and tissue engineering.[11]
Potential in Drug Delivery
While specific studies on drug delivery systems using polymers derived from this compound are not yet prevalent, the broader class of biocompatible polymers is extensively explored for this purpose. The versatility in tuning the properties of polyimides and polyamides by copolymerization suggests their potential in creating:
-
Controlled Release Matrices: The polymer can be formulated into a matrix that encapsulates a drug, controlling its release over time through diffusion or erosion of the matrix.[12][13][14][15][16]
-
Micro- and Nanoparticles: Polymeric micro- and nanoparticles can be engineered to encapsulate therapeutic agents, enhancing their bioavailability and enabling targeted delivery.[17][18][19][20][21] The synthesis of such particles from this compound-based polymers could be a promising area of research.
References
- 1. This compound | C18H16N2O2 | CID 19012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3491-12-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 3491-12-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. ossila.com [ossila.com]
- 5. www2.ictp.csic.es [www2.ictp.csic.es]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. apicalfilm.com [apicalfilm.com]
- 9. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beeplastic.com [beeplastic.com]
- 11. uvteco.com [uvteco.com]
- 12. ijpras.com [ijpras.com]
- 13. Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. [sites.ualberta.ca]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication [mdpi.com]
- 19. azonano.com [azonano.com]
- 20. Polymer Particulates in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijsrtjournal.com [ijsrtjournal.com]
An In-depth Technical Guide to the Fundamental Reactions of 1,4-Bis(4-aminophenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(4-aminophenoxy)benzene, also known as TPEQ, is an aromatic diamine monomer of significant interest in the field of polymer chemistry. Its unique structure, characterized by a central hydroquinone (B1673460) ring linked to two aniline (B41778) units via ether linkages, imparts a combination of rigidity and flexibility to the resulting polymers. This guide provides a comprehensive overview of the fundamental reactions of this compound, with a focus on its application in the synthesis of high-performance polymers such as polyimides and polyamides (aramids). The content herein is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the core chemical transformations.
Core Reactions and Mechanisms
The reactivity of this compound is primarily dictated by the two terminal primary amine (-NH₂) groups. These groups act as potent nucleophiles, readily participating in condensation and nucleophilic acyl substitution reactions with various electrophilic co-monomers. The principal reactions are the formation of polyamides and polyimides.
Polyamide (Aramid) Synthesis
Aromatic polyamides, or aramids, are synthesized through the polycondensation reaction of an aromatic diamine with an aromatic diacid chloride. In this reaction, the amine groups of this compound perform a nucleophilic attack on the carbonyl carbon of the diacid chloride, typically terephthaloyl chloride (TPC), leading to the formation of an amide linkage and the elimination of hydrogen chloride (HCl).
The reaction mechanism proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the departure of the chloride leaving group and a proton transfer to form the stable amide bond.[1][2][3]
Polyimide Synthesis
The synthesis of polyimides from this compound is a cornerstone of its application, yielding materials with exceptional thermal stability.[4][5] This transformation is typically carried out in a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).
Step 1: Poly(amic acid) Formation The diamine is reacted with an aromatic tetracarboxylic dianhydride, such as pyromellitic dianhydride (PMDA), in a polar aprotic solvent at ambient temperatures.[4][6] The amine's nucleophilic attack on a carbonyl carbon of the anhydride (B1165640) ring leads to ring-opening and the formation of a poly(amic acid), a soluble and processable intermediate.[4][7]
Step 2: Imidization The poly(amic acid) is then converted to the final polyimide through either thermal or chemical means.[8][9]
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and heated at elevated temperatures (typically 200-300°C), causing cyclodehydration to form the stable five-membered imide ring.[9][10]
-
Chemical Imidization: This method is performed at lower temperatures using dehydrating agents like acetic anhydride in the presence of a tertiary amine catalyst such as pyridine.[6]
Quantitative Data on Derived Polymers
The properties of polymers derived from this compound can be tailored by the choice of co-monomer. The following tables summarize key quantitative data from the literature to facilitate comparison.
Table 1: Thermal and Mechanical Properties of a Polyamide (Aramid) Copolymer
| Property | Value |
| Polymer Composition | PBAB-aramid (from PBAB, PPD, and TPC)[11] |
| Glass Transition Temp. (Tg) | 292.7 °C[11] |
| Thermal Decomposition Temp. (Td) | 465.5 °C[11] |
| Tensile Strength | 113.5 MPa[11] |
| Elongation at Break | 58.4%[11] |
PBAB: this compound; PPD: p-phenylenediamine (B122844); TPC: terephthaloyl chloride.
Table 2: Thermal and Physical Properties of Polyimides
| Property | Value |
| Polymer Composition | TPEQ with BPDA[10] |
| Glass Transition Temp. (Tg) | ~210 °C[10] |
| Melting Temperature (Tm) | ~395 °C[10] |
| Inherent Viscosity (ηinh) | 0.58 dL/g (for PI from HQDPA/TPEQ)[6] |
| Decomposition Temp. (5% wt loss) | > 500 °C (for PI from HQDPA/TPEQ)[6] |
TPEQ: this compound; BPDA: biphenyl (B1667301) dianhydride; HQDPA: 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride.
Experimental Protocols
Protocol 1: Synthesis of an Aramid Copolymer
This protocol details the synthesis of an aramid copolymer from this compound (PBAB), p-phenylenediamine (PPD), and terephthaloyl chloride (TPC).[8]
Materials:
-
This compound (PBAB)
-
p-phenylenediamine (PPD)
-
Terephthaloyl chloride (TPC)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium hydroxide (B78521) (Ca(OH)₂)
Procedure:
-
A jacketed reaction flask is charged with 8.77 g of PBAB and 3.24 g of PPD (molar ratio 1:1).[8]
-
300 g of anhydrous NMP is added to the flask, and the components are mixed at 250 rpm for 30 minutes to achieve complete dissolution of the diamines.[8]
-
For the polycondensation reaction, 12.18 g of TPC is added to the solution. The reaction is maintained at 25°C for 0.5 to 2 hours with stirring.[8]
-
The temperature is then increased to 80°C at a rate of approximately 1°C/min while stirring continues.[8]
-
Finally, the resulting polymer solution is neutralized by adding 4.44 g of Ca(OH)₂ until the pH reaches approximately 7.[8]
Protocol 2: Two-Step Synthesis of a Polyimide
This protocol describes the general and widely practiced two-step method for synthesizing a polyimide from this compound (TPEQ) and pyromellitic dianhydride (PMDA).[4][10]
Materials:
-
This compound (TPEQ)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
Procedure:
Part A: Poly(amic acid) Synthesis
-
In a flame-dried, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a specific molar quantity of TPEQ in anhydrous DMAc at ambient temperature.[4]
-
Gradually add an equimolar amount of solid PMDA to the stirred diamine solution. The reaction is exothermic and the viscosity of the solution will increase significantly.[4]
-
Continue stirring at room temperature under a nitrogen atmosphere for several hours to ensure the formation of a high molecular weight poly(amic acid) solution.[12]
Part B: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the film in a vacuum oven and heat using a staged curing cycle. A typical cycle involves heating at 100-150°C for several hours to remove the solvent, followed by a gradual increase in temperature to 250-300°C for 1-2 hours to effect the cyclodehydration to the polyimide.[9][10]
-
After cooling to room temperature, the resulting tough, flexible polyimide film can be peeled from the glass plate.
Visualizations of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical reactions and experimental workflows.
Caption: Polyamide (Aramid) Synthesis Pathway.
Caption: Two-Step Polyimide Synthesis Workflow.
Caption: Simplified Polyimide Reaction Mechanism.
References
- 1. 11.13 Polyamides and Polyesters: Step-Growth Polymers – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. azom.com [azom.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. dakenchem.com [dakenchem.com]
- 9. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
Methodological & Application
Application Notes and Protocols for the Synthesis of High-Performance Polyimides
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of polyimides derived from 1,4-Bis(4-aminophenoxy)benzene (TPE-Q) and various aromatic dianhydrides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and dielectric properties, making them suitable for applications in aerospace, electronics, and other demanding fields.[1] This guide is intended for researchers, scientists, and professionals in materials science and drug development, offering a comprehensive resource for the preparation and characterization of these advanced materials.
Introduction
Aromatic polyimides are synthesized through the polycondensation reaction of an aromatic diamine with an aromatic dianhydride. The diamine this compound (TPE-Q) is a valuable monomer due to the flexible ether linkages in its structure, which can enhance the processability of the resulting polyimides without significantly compromising their thermal stability.[2] By selecting different dianhydrides, the properties of the final polyimide can be tailored to meet the requirements of specific applications. This document outlines the synthesis of polyimides from TPE-Q and several common dianhydrides, including Pyromellitic Dianhydride (PMDA), 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA), and 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA).
Synthesis Pathway
The synthesis of polyimides from a diamine and a dianhydride is typically a two-step process. The first step involves the formation of a poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization.[3][4]
Caption: General two-step synthesis of polyimides.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of polyimides from TPE-Q and various dianhydrides.
Materials and Equipment
-
Monomers:
-
This compound (TPE-Q), >98% purity[5]
-
Pyromellitic Dianhydride (PMDA)
-
3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)
-
4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)
-
-
Solvent:
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Doctor blade or spin coater
-
Glass substrates
-
Vacuum or convection oven
-
Synthesis of Poly(amic acid) (PAA) Solution
This procedure is representative for the synthesis of the poly(amic acid) precursor solution.
-
In a clean, dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound (TPE-Q) in DMAc. For example, dissolve 2.92g (0.01 mol) of TPE-Q in 36.55 g of DMAc.[6]
-
Once the diamine is completely dissolved, slowly add an equimolar amount of the chosen dianhydride powder (e.g., 2.18g, 0.01 mol of PMDA) to the solution under a continuous nitrogen purge to prevent moisture contamination.[6] The addition can be done in portions over 30 minutes.[6]
-
Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) chains grow.[4] The resulting viscous and clear PAA solution is then ready for film casting.
Preparation of Polyimide Films via Thermal Imidization
-
Pour the synthesized PAA solution onto a clean, flat glass substrate.
-
Use a doctor blade to cast a film of uniform thickness.
-
Place the cast film in a convection oven and subject it to a staged heating process to gradually remove the solvent and induce imidization. A typical heating schedule is:
-
After the thermal treatment, allow the film to cool down slowly to room temperature.
-
Immerse the glass substrate in warm deionized water to facilitate the peeling of the freestanding polyimide film.
Caption: Experimental workflow for polyimide synthesis and characterization.
Data Presentation
The properties of polyimides synthesized from this compound and various dianhydrides are summarized in the tables below for easy comparison.
Table 1: Thermal Properties of TPE-Q Based Polyimides
| Dianhydride | Glass Transition Temp. (Tg), °C | 5% Weight Loss Temp. (Td5), °C |
| HQDPA | 214[9] | >500[9] |
| PMDA | 276-398[10] | >533[11] |
| BPDA | ~210[7] | - |
| 6FDA | 209-327[12] | >480[12] |
Table 2: Mechanical Properties of TPE-Q Based Polyimides
| Dianhydride | Tensile Strength, MPa | Tensile Modulus, GPa | Elongation at Break, % |
| HQDPA | 85-105[9] | 2.0-3.3[9] | 5-18[9] |
| PMDA | - | - | - |
| BPDA | - | - | - |
| 6FDA | - | - | - |
Table 3: Dielectric Properties of TPE-Q Based Polyimides
| Dianhydride | Dielectric Constant (at 1 MHz) |
| PMDA | - |
| BPADA | - |
| 6FDA | 2.62–3.53[12] |
| Unspecified | 2.74−2.92[10] |
Conclusion
The synthesis of polyimides from this compound and various dianhydrides offers a versatile platform for creating high-performance materials with a range of tunable properties. The provided protocols and data serve as a valuable resource for researchers and professionals working in materials science. By following these guidelines, it is possible to reproducibly synthesize and characterize polyimide films for advanced applications. Further optimization of reaction conditions and processing parameters may be necessary to achieve desired properties for specific end-uses.
References
- 1. ossila.com [ossila.com]
- 2. www2.ictp.csic.es [www2.ictp.csic.es]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 3491-12-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 9. Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,4-Bis(4-aminophenoxy)benzene in High-Temperature Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,4-Bis(4-aminophenoxy)benzene, also known as TPE-Q or PBAB, in the synthesis of high-performance, high-temperature polymers such as polyimides and aramids. This monomer is a key building block for creating polymers with exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and advanced materials sectors.
Introduction to this compound
This compound is an aromatic diamine characterized by a rigid central hydroquinone (B1673460) bis(4-aminophenyl) ether core structure. This structural feature imparts excellent thermal and oxidative stability to the polymers derived from it. The ether linkages provide a degree of flexibility to the polymer backbone, which can enhance solubility and processability compared to fully rigid aromatic polymers. Its primary application is as a monomer in polycondensation reactions with dianhydrides or diacyl chlorides to produce polyimides and polyamides, respectively.[1] These polymers are renowned for their ability to withstand high temperatures.[1]
Applications of Derived Polymers
Polymers synthesized using this compound find use in a variety of high-performance applications, including:
-
Aerospace and Defense: Components requiring high thermal and mechanical resistance.[2]
-
Electronics: As dielectric materials, flexible substrates for electronics, and in the fabrication of microelectronics.[1] Polyimides derived from TPE-Q have been used as ultra-thin flexible substrates for annealing MoS2 up to 500°C.[1]
-
Membranes: For gas separation and nanofiltration.[1]
-
Composites: High thermal conductivity composite materials when combined with fillers like boron nitride.[1]
-
Functional Coatings: Providing thermal and mechanical protection.[3]
Data Presentation: Polymer Properties
The following tables summarize the quantitative data for high-temperature polymers synthesized using this compound.
Table 1: Thermal Properties of Polyimides and Aramids
| Polymer Type | Comonomer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | 5% Weight Loss Temp. (°C) | Onset of Thermal Decomposition (Tonset) (°C) |
| Polyimide (PI-2) | HQDPA | 214 | 388 | >500 | - |
| Aramid (PBAB-aramid) | TPC/PPD | 292.7 | - | - | 465.5 |
HQDPA: 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride TPC: Terephthaloyl chloride PPD: p-phenylenediamine
Table 2: Mechanical Properties of Aramid Films
| Polymer | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PBAB-aramid | - | 113.5 | 58.4 |
| PI-2 | 2.0–3.3 | 85–105 | 5–18 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of high-temperature polymers using this compound.
Protocol 1: Synthesis of Semicrystalline Polyimide (PI-2) via One-Step Polycondensation
This protocol describes the synthesis of a semicrystalline polyimide from this compound (TPEQ) and 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA).[4]
Materials:
-
This compound (TPEQ)
-
1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA)
-
Isoquinoline (B145761) (catalyst)
-
Phthalic anhydride (B1165640) (end-capper)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a three-neck flask, add HQDPA, TPEQ, and phthalic anhydride.
-
Add m-cresol to achieve a 10% solid content.
-
Add a few drops of isoquinoline as a catalyst.
-
Heat the reaction mixture to 200°C under a nitrogen atmosphere and maintain for 8 hours.
-
After cooling to room temperature, add ethanol to the reaction mixture to precipitate the polyimide.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with ethanol.
-
Dry the purified polyimide in a vacuum oven at 200°C for 2 hours.
Characterization:
The resulting polyimide (PI-2) can be characterized for its thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The inherent viscosity can be measured in m-cresol.[4]
Caption: Workflow for the synthesis of semicrystalline polyimide (PI-2).
Protocol 2: Synthesis of Aramid Copolymer (PBAB-aramid)
This protocol details the synthesis of a high-molecular-weight aramid copolymer using this compound (PBAB).[2]
Materials:
-
This compound (PBAB)
-
p-phenylenediamine (PPD)
-
Terephthaloyl chloride (TPC)
-
N-methyl-2-pyrrolidone (NMP), anhydrous (water content < 80 ppm)
-
Calcium hydroxide (B78521) (Ca(OH)₂)
Equipment:
-
Jacketed reaction flask with a mechanical stirrer
-
Nitrogen inlet
-
Heating/cooling system
Procedure:
-
Dissolution of Diamines: In a jacketed reaction flask, charge PBAB and PPD. Add anhydrous NMP and mix at 250 rpm for 30 minutes.[2]
-
Low-Temperature Polymerization: Initiate polycondensation by adding TPC to the flask. Maintain the reaction at 25°C for 0.5 to 2 hours, or until the torque applied to the stirrer reaches saturation, indicating an increase in viscosity.[2]
-
Elevated Temperature Polymerization: Increase the temperature to 80°C at a rate of approximately 1°C/min while continuing to stir.[2]
-
Neutralization: Add Ca(OH)₂ to the solution to neutralize the HCl byproduct.
-
The resulting doped solution can be used for casting thin, transparent films.
Caption: Three-step process for the synthesis of PBAB-aramid copolymer.
Chemical Structures
Caption: Chemical structure of the TPEQ monomer and a representative polyimide.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
m-Cresol is corrosive and toxic; avoid inhalation and skin contact.
-
Diacyl chlorides are moisture-sensitive and react with water to release HCl; handle under anhydrous conditions.
By following these protocols, researchers can successfully synthesize high-performance polymers from this compound for a wide range of advanced applications.
References
Application Notes and Protocols for the Preparation of Flexible Polyimide Films with 1,4-Bis(4-aminophenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of flexible polyimide films utilizing the diamine monomer 1,4-Bis(4-aminophenoxy)benzene (BAPB), also referred to as TPEQ. Polyimides derived from BAPB are known for their high thermal stability, excellent mechanical properties, and flexibility, making them suitable for a wide range of applications in advanced electronics, aerospace, and as substrates for various sensing technologies.
Overview of BAPB-Based Polyimides
This compound is an aromatic diamine containing flexible ether linkages. When polymerized with various aromatic dianhydrides, it forms polyimides with a combination of high thermal resistance and mechanical toughness. The ether bridges in the BAPB monomer impart a degree of flexibility to the polymer backbone, which is crucial for the fabrication of flexible films. These films are valuable as high-temperature resistant substrates, dielectric layers in flexible circuits, and in the development of sensors.[1] The properties of the final polyimide film can be tailored by selecting different dianhydride co-monomers.
Experimental Protocols
This section details the generalized two-step method for the preparation of flexible polyimide films using this compound. The process involves the initial synthesis of a poly(amic acid) (PAA) precursor, followed by thermal imidization to form the final polyimide film.
Materials and Equipment
-
Monomers:
-
This compound (BAPB/TPEQ)
-
Aromatic dianhydride (e.g., 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), pyromellitic dianhydride (PMDA), 3,3',4,4'-oxydiphthalic anhydride (B1165640) (ODPA), 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA))
-
-
Solvent:
-
N,N-dimethylacetamide (DMAc) or m-cresol (B1676322)
-
-
Catalyst (for one-step polycondensation in m-cresol):
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen gas inlet and outlet
-
Glass substrates
-
Doctor blade or spin coater
-
Programmable convection oven or vacuum oven
-
Protocol 1: Two-Step Synthesis via Poly(amic acid) in DMAc
This is a widely used method that involves the formation of a soluble poly(amic acid) precursor at room temperature, followed by thermal conversion to polyimide.
Step 1: Synthesis of Poly(amic acid) (PAA) Solution
-
In a clean, dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in DMAc under a gentle nitrogen purge.
-
Once the diamine is fully dissolved, slowly add an equimolar amount of the chosen dianhydride powder to the solution in small portions.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours under a continuous nitrogen atmosphere. The viscosity of the solution will gradually increase as the PAA is formed.
-
The resulting viscous and transparent PAA solution is now ready for film casting.
Step 2: Film Casting and Thermal Imidization
-
Pour the synthesized PAA solution onto a clean, level glass substrate.
-
Use a doctor blade to cast a film of uniform thickness.
-
Place the cast film in a programmable convection oven and subject it to a staged heating process to remove the solvent and induce cyclization to the imide structure:
-
80°C for 2 hours
-
150°C for 1 hour
-
250°C for 1 hour
-
300-350°C for 1 hour to ensure complete imidization.
-
-
After the thermal treatment, allow the film to cool slowly to room temperature to minimize residual stresses.
-
Immerse the glass substrate in warm deionized water to gently peel off the freestanding flexible polyimide film.
Protocol 2: One-Step High-Temperature Polycondensation in m-Cresol
This method directly yields the polyimide without the isolation of the poly(amic acid) intermediate.
-
To a three-neck flask containing a mechanical stirrer and nitrogen inlet, add the dianhydride, an equimolar amount of this compound, and m-cresol to achieve a desired solid content (e.g., 10%).
-
Add a few drops of isoquinoline to act as a catalyst.
-
Heat the reaction mixture to approximately 200°C and maintain for 6-8 hours under a nitrogen flow.[2]
-
After cooling, the polyimide can be precipitated by pouring the reaction mixture into an excess of a non-solvent like ethanol.
-
The precipitated polyimide is then collected by filtration, washed thoroughly with ethanol, and dried in a vacuum oven.
-
The dried polyimide powder can then be processed into a film by compression molding at a temperature above its melting point.[2]
Data Presentation: Properties of BAPB-Based Polyimide Films
The properties of polyimide films derived from this compound and various dianhydrides are summarized in the tables below for easy comparison.
Table 1: Thermal Properties of BAPB-Based Polyimide Films
| Dianhydride Co-monomer | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) | Reference |
| HQDPA | 214 | > 500 | [2] |
| ODPA | Not Specified | > 533 | [3][4] |
| PMDA | Not Specified | > 533 | [3][4] |
| BPDA | Not Specified | > 533 | [3][4] |
| BTDA | Not Specified | > 533 | [3][4] |
Table 2: Mechanical Properties of BAPB-Based Polyimide Films
| Dianhydride Co-monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| HQDPA | 85 - 105 | 2.0 - 3.3 | 5 - 18 | [2] |
Table 3: Optical Properties of Fluorinated BAPB-Based Polyimide Films
Note: These properties are for polyimides synthesized from a fluorinated derivative of BAPB, 1,4-bis(3-amino-5-trifluoromethylphenoxy)benzene.
| Dianhydride Co-monomer | Transmittance at 450 nm (%) | Reference |
| ODPA | > 85.38 | [3][4] |
| PMDA | > 80 | [3] |
| BPDA | > 80 | [3] |
| BTDA | > 80 | [3] |
Visualizations
Synthesis Pathway
The following diagram illustrates the two-step synthesis process of polyimide films from this compound and a generic aromatic dianhydride.
Caption: Two-step synthesis of BAPB-based polyimide films.
Experimental Workflow
This diagram outlines the general workflow for the preparation and characterization of flexible polyimide films.
Caption: General workflow for polyimide film preparation.
References
Application Notes: 1,4-Bis(4-aminophenoxy)benzene in the Synthesis of High-Performance, Heat-Resistant Coatings
Introduction
1,4-Bis(4-aminophenoxy)benzene, also known as TPE-Q, is a key diamine monomer utilized in the synthesis of advanced polyimide and polyetherimide resins.[1] Its unique chemical structure, featuring ether linkages, imparts a combination of high thermal stability, excellent mechanical properties, and good processability to the resulting polymers. These characteristics make it an ideal building block for the formulation of heat-resistant coatings designed for demanding applications in the aerospace, electronics, and automotive industries. Polyimides derived from TPE-Q are particularly noted for their ability to withstand high temperatures.[1]
These application notes provide detailed protocols for the synthesis of polyimide coatings using this compound, along with a summary of the expected performance characteristics based on published data.
Key Properties of TPE-Q Based Polyimide Coatings:
-
Exceptional Thermal Stability: Polyimides are renowned for their high-temperature resistance.[2] Those synthesized from this compound exhibit excellent thermal stability, with 5% weight loss temperatures often exceeding 500°C in both air and nitrogen atmospheres.[3]
-
Strong Mechanical Performance: These coatings form tough, flexible films with high tensile strength and modulus, ensuring durability and reliability in harsh environments.[3]
-
Chemical Resistance: The inherent chemical inertness of the polyimide backbone provides resistance to a wide range of solvents and corrosive agents.[4]
-
Excellent Dielectric Properties: The low dielectric constant of these materials makes them suitable for applications as insulating layers in microelectronics.[1][2]
Quantitative Data Summary
The thermal and mechanical properties of polyimides synthesized from this compound (TPE-Q) can be tailored by selecting different dianhydride co-monomers. The following tables summarize key performance data from the literature.
Table 1: Thermal Properties of Polyimides Derived from this compound (TPE-Q)
| Dianhydride Co-monomer | Glass Transition Temp. (Tg), °C | Melting Temp. (Tm), °C | 5% Weight Loss Temp. (TGA), °C (Atmosphere) |
| 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) | 214 | 388 | 553 (N2), 547 (Air)[3] |
| 4,4'-oxydiphthalic anhydride (B1165640) (ODPA) | - | - | >533[5] |
| Pyromellitic dianhydride (PMDA) | - | - | >533[5] |
| 3,3',4,4'-biphenyltetracarboxylic acid dianhydride (BPDA) | - | - | >533[5] |
| 3,3',4,4'-benzophenonetetracarboxylicdianhydride (BTDA) | - | - | >533[5] |
Table 2: Mechanical Properties of Polyimide Films from this compound (TPE-Q)
| Dianhydride Co-monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) | 85-105 | 2.0-3.3 | 5-18[3] |
| Fluorinated Dianhydrides | 85–107 | 1.7–2.8 | 4–7[5] |
Experimental Protocols
The synthesis of heat-resistant polyimide coatings from this compound typically follows a two-step process:
-
Poly(amic acid) Synthesis: Reaction of the diamine and a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor.
-
Imidization: Conversion of the poly(amic acid) to the final polyimide, which can be achieved through thermal or chemical means. This step is often accompanied by the casting of the poly(amic acid) solution into a thin film.
Protocol 1: Synthesis of Poly(amic acid) Solution
This protocol describes the preparation of a poly(amic acid) solution, the precursor to the final polyimide coating.
Materials:
-
This compound (TPE-Q), high purity
-
Aromatic dianhydride (e.g., 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride, HQDPA)
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, dissolve a stoichiometric amount of this compound in anhydrous NMP in the three-neck flask to achieve a desired solids concentration (typically 10-20% w/w).
-
Stir the solution at room temperature until the diamine is completely dissolved.
-
Slowly add an equimolar amount of the dianhydride powder to the stirred diamine solution.
-
Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours to ensure the formation of a viscous, homogeneous poly(amic acid) solution.[6]
Protocol 2: Coating Application and Thermal Imidization
This protocol details the process of casting the poly(amic acid) solution and converting it into a solid polyimide film through a stepwise thermal curing process.
Materials and Equipment:
-
Poly(amic acid) solution from Protocol 1
-
Glass or aluminum substrate
-
Doctor blade or spin coater
-
Forced air oven or vacuum oven with programmable temperature control
Procedure:
-
Surface Preparation: Thoroughly clean and dry the substrate to ensure proper adhesion of the coating.
-
Coating Application: Apply the poly(amic acid) solution onto the prepared substrate using a doctor blade to achieve a uniform film thickness or via spin coating.
-
Solvent Removal (Pre-drying): Place the coated substrate in an oven at a relatively low temperature (e.g., 60-80°C) for several hours to slowly remove the bulk of the solvent and form a tack-free film.[7]
-
Thermal Imidization (Curing): Transfer the pre-dried film to a programmable oven and subject it to a multi-stage curing cycle to induce cyclodehydration and form the polyimide. A typical curing schedule is as follows:[6]
-
Heat to 100°C and hold for 1 hour.
-
Ramp the temperature to 200°C and hold for 1 hour.
-
Increase the temperature to 300°C and hold for 1 hour.
-
-
Cooling: After the final hold, allow the coated substrate to cool slowly to room temperature to minimize thermal stress in the film.
-
Film Removal (if required): The resulting polyimide film can be carefully removed from the substrate, often by immersion in warm water.[8]
Visualizations
Synthesis Pathway
Caption: Chemical synthesis pathway for heat-resistant polyimide coatings.
Experimental Workflow
Caption: Experimental workflow for the preparation of polyimide coatings.
References
Application Notes and Protocols: Polymerization of 1,4-Bis(4-aminophenoxy)benzene with Aromatic Dianhydrides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] This stems from the rigid aromatic backbones and the stable imide linkages in their structure.[3][4] These properties make them suitable for demanding applications in aerospace, electronics, and other advanced industries.[5] One common method for synthesizing polyimides is the reaction of an aromatic diamine with an aromatic dianhydride.[3][5]
This document provides detailed protocols and application notes for the polymerization of the aromatic diamine 1,4-Bis(4-aminophenoxy)benzene (also referred to as TPEQ) with various aromatic dianhydrides. The resulting polyimides exhibit a range of properties depending on the specific dianhydride used, offering opportunities for tailoring materials to specific performance requirements.
Data Presentation
The following tables summarize the quantitative data for polyimides synthesized from this compound (TPEQ) and different aromatic dianhydrides.
Table 1: Thermal Properties of TPEQ-Based Polyimides
| Dianhydride Partner | Polymer Code | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | 5% Weight Loss Temp. (Td5, °C, N2) | 5% Weight Loss Temp. (Td5, °C, Air) |
| 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) | PI-2 | 214 | 388 | 553 | 547 |
Data sourced from reference[6].
Table 2: Mechanical Properties of TPEQ-Based Polyimides
| Dianhydride Partner | Polymer Code | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) | PI-2 | 3.3 | 105 | 18 |
Data sourced from reference[6].
Table 3: Inherent Viscosity of TPEQ-Based Polyimides
| Dianhydride Partner | Polymer Code | Inherent Viscosity (ηinh, dL/g) |
| 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) | PI-2 | 0.58 |
Measured in m-cresol (B1676322) at a concentration of 0.5 g/dL at 30 °C. Data sourced from reference[6].
Experimental Protocols
Two primary methods for the synthesis of polyimides from this compound and aromatic dianhydrides are the one-step high-temperature solution polymerization and the two-step method involving a poly(amic acid) intermediate.
Protocol 1: One-Step High-Temperature Solution Polymerization
This method is suitable for synthesizing polyimides that are soluble in the reaction solvent at elevated temperatures.[3] The direct formation of the polyimide occurs at high temperatures, with the continuous removal of water driving the reaction to completion.[3]
Materials:
-
This compound (TPEQ)
-
Aromatic dianhydride (e.g., 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride - HQDPA)
-
m-cresol (solvent)
-
Isoquinoline (B145761) (catalyst)
-
Ethanol (B145695) (for precipitation)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
In a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the aromatic dianhydride and this compound (TPEQ) in stoichiometric amounts.
-
Add m-cresol to achieve a desired solid content (e.g., 10% w/v).
-
Add a few drops of isoquinoline to act as a catalyst.
-
Heat the reaction mixture to 200 °C under a gentle flow of nitrogen.
-
Maintain the reaction at this temperature for approximately 8 hours with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitate the polyimide by pouring the viscous solution into a non-solvent such as ethanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with fresh ethanol to remove any residual solvent and unreacted monomers.
-
Dry the purified polyimide in a vacuum oven at 200 °C for at least 2 hours.
Protocol 2: Two-Step Poly(amic acid) Method
This is a widely used procedure for polyimide synthesis, especially when the final polyimide is insoluble.[3] It involves the formation of a soluble poly(amic acid) precursor at ambient temperatures, which is then converted to the final polyimide through thermal or chemical imidization.[3]
Step 2a: Poly(amic acid) Synthesis
Materials:
-
This compound (TPEQ)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA or Benzophenonetetracarboxylic dianhydride - BTDA)
-
Dipolar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc or N-methylpyrrolidinone - NMP)
-
Nitrogen gas
Procedure:
-
In a dry reaction flask under a nitrogen atmosphere, dissolve the this compound in the chosen dipolar aprotic solvent.
-
Slowly add an equimolar amount of the aromatic dianhydride to the stirred diamine solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for several hours (typically 8-24 hours) to form a viscous poly(amic acid) solution.
Step 2b: Thermal Imidization
Procedure:
-
Cast the poly(amic acid) solution onto a glass substrate to form a film.
-
Place the cast film in an oven and subject it to a staged heating process. A typical heating cycle is:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
This gradual heating process removes the solvent and facilitates the cyclization of the amic acid groups to imide rings, resulting in the final polyimide film.
Step 2c: Chemical Imidization (for molding powders)
Materials:
-
Poly(amic acid) solution from Step 2a
-
Dehydrating agent (e.g., Acetic anhydride)
-
Tertiary amine catalyst (e.g., Pyridine or Triethylamine)
Procedure:
-
To the poly(amic acid) solution, add a mixture of the dehydrating agent and the tertiary amine catalyst.
-
Stir the mixture at room temperature. The polyimide will precipitate out of the solution as it forms.
-
Collect the precipitated polyimide powder by filtration.
-
Wash the powder thoroughly to remove the imidization reagents and solvent.
-
Dry the polyimide powder in a vacuum oven.
Visualizations
Caption: General reaction scheme for the synthesis of aromatic polyimides.
Caption: A typical experimental workflow for polyimide synthesis and characterization.
References
Application Note: Polycondensation Protocols for 1,4-Bis(4-aminophenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(4-aminophenoxy)benzene (TPEQ) is a key monomer in the synthesis of high-performance aromatic polymers such as polyimides and polyamides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications, including advanced materials and potentially in drug delivery systems where robust and stable matrices are required. This application note provides detailed experimental protocols for the synthesis of polyimides and polyamides via polycondensation reactions involving TPEQ.
Experimental Protocols
Two primary types of polycondensation reactions utilizing this compound are detailed below: the synthesis of polyimides through reaction with a dianhydride and the synthesis of polyamides via reaction with a dicarboxylic acid.
Protocol 1: Synthesis of Aromatic Polyimide via One-Step High-Temperature Polycondensation
This protocol describes the synthesis of a polyimide by reacting this compound with a dianhydride, such as 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA), in a high-boiling solvent.[1]
Materials:
-
This compound (TPEQ)
-
1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA)
-
Isoquinoline (B145761) (catalyst)
-
Nitrogen gas supply
-
Three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
Procedure:
-
In a three-neck flask, dissolve an equimolar amount of this compound and 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride in m-cresol to achieve a 10% solid content.
-
Add a few drops of isoquinoline to the reaction mixture as a catalyst.
-
Heat the reaction mixture to 200 °C under a continuous nitrogen purge.
-
Maintain the reaction at this temperature for 8 hours with constant stirring.
-
After cooling the reaction mixture to room temperature, precipitate the polymer by adding ethanol.
-
Collect the precipitated polyimide by filtration.
-
Wash the polymer thoroughly with ethanol to remove any residual solvent and unreacted monomers.
-
Dry the purified polyimide in a vacuum oven at 200 °C for 2 hours.
Protocol 2: Synthesis of Aromatic Polyamide via Phosphorylation Polycondensation
This protocol details the synthesis of a polyamide from this compound and an aromatic dicarboxylic acid using the phosphorylation method.[2]
Materials:
-
This compound (TPEQ)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid)
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium Chloride (LiCl)
-
Triphenyl phosphite (B83602) (TPP)
-
Ethanol
-
Water
-
Nitrogen gas supply
-
Flame-dried flask with a mechanical stirrer and a nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, charge a flame-dried flask with NMP (sufficient to dissolve solids), the aromatic dicarboxylic acid (0.01 mol), LiCl (1.4 g), and pyridine (6 mL).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Rapidly add this compound (0.01 mol) and triphenyl phosphite (0.022 mol) along with additional NMP (10 mL).
-
Heat the solution to 105 °C and maintain the reaction for 3 hours with continuous stirring.
-
Precipitate the resulting polymer solution in 500 mL of ethanol.
-
Wash the polymer precipitate several times with hot water and then with ethanol.
-
Dry the final polyamide product overnight under vacuum at 100 °C.
Data Presentation
The following table summarizes representative quantitative data for polymers synthesized using this compound and related monomers, as reported in the literature.
| Polymer Type | Co-monomer | Synthesis Method | Inherent Viscosity (dL/g) | Tg (°C) | Tm (°C) | 5% Weight Loss Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Polyimide (PI-2) | HQDPA | One-step polycondensation | 0.58 | 214 | 388 | >500 | 85-105 | 5-18 |
| Polyamide | Various diacids | Phosphorylation polycondensation | 0.43–1.03 | 240–300 | - | >450 | 77–92 | - |
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the polycondensation reactions described in the protocols.
Caption: Workflow for one-step polyimide synthesis.
Caption: Workflow for polyamide synthesis via phosphorylation.
References
Application Notes and Protocols for 1,4-Bis(4-aminophenoxy)benzene Based Aramid Copolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aramid copolymers based on 1,4-Bis(4-aminophenoxy)benzene are a novel class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and processability. These materials are gaining significant interest for applications in extreme environments, particularly in the aerospace, defense, and automotive industries.[1][2] While their primary applications are in materials science, their inherent properties suggest potential for future exploration in advanced biomedical applications, contingent on further research and functionalization.
This document provides a detailed overview of the applications, properties, and synthesis of two specific copolymers: 1,3-bis(4-aminophenoxy)benzene (B160649) (MBAB)-aramid and this compound (PBAB)-aramid. While direct applications in drug development and associated signaling pathways are not documented for these specific copolymers, this report includes information on the general biocompatibility of aramid fibers to provide a foundational understanding for professionals in the life sciences.
High-Performance Thin Films and Coatings
The primary application of this compound based aramid copolymers lies in the fabrication of ultra-thin, high-strength, and transparent films.[1][2][3] These films are particularly suited for:
-
Electrical Insulation: Their high thermal stability and dielectric properties make them excellent candidates for insulating materials in microelectronics and high-power systems.
-
Protective Coatings: The films offer robust protection against harsh environmental conditions, including high temperatures and chemical exposure.[1]
-
Membranes: Their controlled porosity and durability are advantageous for applications in filtration and separation processes.[1][2]
The incorporation of flexible bis(4-aminophenoxy) benzene (B151609) moieties into the aramid backbone enhances their solubility in organic solvents, facilitating their processing into thin films with controllable thicknesses ranging from 3 to 10 μm.[1][2][3]
Quantitative Data Summary
The thermal and mechanical properties of MBAB-aramid and PBAB-aramid thin films (5 μm thickness) are summarized in the table below for easy comparison.[1][2]
| Property | MBAB-aramid | PBAB-aramid | Unit |
| Glass Transition Temperature (Tg) | 270.1[1][2] | 292.7[1][2] | °C |
| Thermal Decomposition Temperature (Td) | 449.6[1][2] | 465.5[1][2] | °C |
| Tensile Strength | 107.1[1][2] | 113.5[1][2] | MPa |
| Elongation at Break | 50.7[1] | 58.4[1] | % |
| Average Molecular Weight | >150[1][2][3] | >150[1][2][3] | kDa |
The superior thermal and mechanical properties of PBAB-aramid are attributed to the greater linearity of its polymer structure, which allows for denser intermolecular hydrogen bonding and pi-pi interactions.[1][2]
Experimental Protocols
Synthesis of this compound Based Aramid Copolymers
This protocol describes the low-temperature solution polycondensation method for synthesizing MBAB-aramid and PBAB-aramid.
Materials:
-
1,3-bis(4-aminophenoxy)benzene (MBAB) or this compound (PBAB)
-
p-Phenylenediamine (PPD)
-
Terephthaloyl chloride (TPC)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl2)
Procedure:
-
Monomer Dissolution: In a flame-dried, nitrogen-purged reaction flask equipped with a mechanical stirrer, dissolve the diamine monomers (MBAB or PBAB and PPD) in anhydrous NMP.
-
Polymerization Initiation: Cool the solution to 0-5°C in an ice bath. Slowly add solid TPC to the stirred solution. The molar ratio of total diamines to TPC should be approximately 1:1.
-
Polymerization: Maintain the reaction at low temperature for 2-4 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Neutralization: Add pyridine to the reaction mixture to neutralize the hydrochloric acid byproduct.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol (B129727) or water. Collect the fibrous polymer and wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Drying: Dry the final aramid copolymer under vacuum at 80-100°C to a constant weight.
Caption: Workflow for the synthesis of this compound based aramid copolymers.
Characterization of Aramid Copolymers
Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the synthesized copolymers by identifying characteristic amide and ether linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To further elucidate the polymer structure and composition.
-
Gel Permeation Chromatography (GPC): To determine the average molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the copolymers.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.
-
Tensile Testing: To measure the mechanical properties of the copolymer films, including tensile strength and elongation at break.
References
- 1. Aramid fibers composites to innovative sustainable materials for biomedical applications. | IROST [oldweb.irost.org]
- 2. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhalation toxicology of p-aramid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 1,4-Bis(4-aminophenoxy)benzene-Based Polyimides
This technical support center is designed for researchers, scientists, and drug development professionals working with 1,4-bis(4-aminophenoxy)benzene-based polyimides. It provides practical guidance through troubleshooting guides and frequently asked questions to address common challenges related to polymer solubility during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are polyimides derived from this compound often difficult to dissolve?
Aromatic polyimides, including those based on this compound, are known for their exceptional thermal and mechanical properties. These characteristics stem from their rigid molecular structure and strong intermolecular interactions. The planar nature of the aromatic and imide rings allows for efficient chain packing, leading to high crystallinity and low solubility in common organic solvents. The linear and symmetrical structure of the this compound monomer further contributes to this rigidity.
Q2: What are the primary strategies for improving the solubility of these polyimides?
To enhance the solubility of this compound-based polyimides, the key is to modify the polymer structure to disrupt chain packing and weaken intermolecular forces. The most effective strategies include:
-
Introducing Flexible Linkages: Incorporating flexible groups such as ether (-O-), sulfone (-SO2-), or ketone (-CO-) into the polymer backbone, typically through the choice of dianhydride or by using a co-diamine, increases the rotational freedom of the polymer chains.[1][2]
-
Incorporating Bulky/Pendant Groups: Attaching large side groups to the polymer backbone physically separates the polymer chains, which hinders efficient packing and increases the free volume between them.[3][4]
-
Utilizing Asymmetric or Meta-Substituted Monomers: Introducing monomers with less regular, asymmetric structures disrupts the overall symmetry of the polymer chain, preventing tight packing.
-
Copolymerization: Introducing a second, more soluble monomer (either a dianhydride or a diamine) into the polymerization process can disrupt the crystalline structure of the homopolymer, leading to a more soluble copolymer.
Q3: How does the choice of the dianhydride monomer affect the solubility of the resulting polyimide?
The dianhydride monomer plays a crucial role in determining the final properties of the polyimide. To improve solubility, it is advisable to select dianhydrides that possess:
-
Flexible Bridging Groups: Dianhydrides containing ether linkages, such as 4,4'-oxydiphthalic anhydride (B1165640) (ODPA), can enhance the flexibility of the polymer backbone.
-
Bulky Functional Groups: Dianhydrides with bulky substituents, especially fluorinated groups like in 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), are highly effective at increasing free volume and disrupting chain packing, which significantly improves solubility.[5][6]
Q4: Can the solubility be improved without significantly compromising the thermal stability of the polyimide?
Yes, it is possible to strike a balance between solubility and thermal stability. While the introduction of highly flexible aliphatic chains can enhance solubility, it often leads to a decrease in the glass transition temperature (Tg) and thermal stability. A more effective approach is to incorporate rigid and bulky pendant groups, such as aromatic side chains or fluorenyl groups. These groups disrupt polymer chain packing to improve solubility while maintaining the high thermal stability associated with the rigid aromatic backbone. For instance, the incorporation of bulky pendant trifluoromethylphenyl groups can lead to excellent solubility (up to 20 wt% in NMP, CHCl3, and THF) while maintaining high thermal stability.[5]
Troubleshooting Guides
Issue 1: The synthesized polyimide precipitates from the reaction solvent during or after polymerization.
-
Possible Cause: The synthesized polyimide has low solubility in the chosen reaction solvent (e.g., NMP, DMAc) due to high chain rigidity and strong intermolecular forces. This is a common issue when the fully imidized polymer is formed directly in the reaction mixture.[7]
-
Solution 1: Modify the Monomer Composition. If feasible, introduce a more flexible or bulky co-monomer (diamine or dianhydride) into the reaction to create a more soluble copolyimide. Even a small molar percentage of a solubilizing co-monomer can be effective in preventing precipitation.
-
Solution 2: Adjust the Synthesis Method. Employ the traditional two-step synthesis method. First, synthesize the soluble poly(amic acid) precursor.[7] This precursor solution can then be cast into a film or used for coatings before being converted to the final, less soluble polyimide through thermal or chemical imidization.
-
Solution 3: Opt for Chemical Imidization at Lower Temperatures. High-temperature thermal imidization can sometimes lead to cross-linking, further reducing solubility. Chemical imidization using reagents like acetic anhydride and pyridine (B92270) can be performed at lower temperatures, often preserving the solubility of the polymer.[1]
Issue 2: The final polyimide product is only partially soluble or swells in the desired solvent.
-
Possible Cause: The chosen solvent may not be a strong enough solvent for the specific polyimide structure. The degree of polymerization and any potential cross-linking can also affect solubility.
-
Solution 1: Test a Range of Solvents. Experiment with a variety of polar aprotic solvents such as NMP, DMAc, DMF, and DMSO. In some cases, less common solvents like m-cresol (B1676322) or even some chlorinated solvents might be effective.[2][4]
-
Solution 2: Apply Heat. Some polyimides that are only partially soluble at room temperature may fully dissolve upon heating.[2]
-
Solution 3: Re-evaluate the Polymer Design. If the polymer remains insoluble in a range of powerful solvents, it may be necessary to revisit the monomer selection and incorporate more significant solubility-enhancing features, such as a higher concentration of flexible linkages or bulkier side groups.
Data Presentation
Table 1: Qualitative Solubility of this compound-Based Polyimides with Different Modifications.
| Polyimide Modification | NMP | DMAc | DMF | DMSO | m-Cresol | THF | Chloroform |
| Rigid Dianhydride (e.g., PMDA) | - | - | - | - | +/- | - | - |
| Flexible Dianhydride (e.g., ODPA) | ++ | ++ | ++ | ++ | ++ | + | +/- |
| Bulky Dianhydride (e.g., 6FDA) | ++ | ++ | ++ | ++ | ++ | ++ | ++ |
| Bulky Pendant Groups on Diamine | ++ | ++ | ++ | ++ | ++ | ++ | ++ |
| Copolymer with a Soluble Monomer | + | + | + | + | + | +/- | - |
Legend:
-
++ : Soluble at room temperature
-
+ : Soluble on heating
-
+/- : Partially soluble or swells
-
- : Insoluble
Note: This table provides a generalized representation based on literature. Actual solubility can vary depending on the specific molecular weight and purity of the polymer.
Experimental Protocols
Protocol 1: Two-Step Synthesis of a Soluble Polyimide via Chemical Imidization
This protocol outlines a general method for synthesizing a polyimide using a diamine and a dianhydride designed to enhance solubility.
1. Poly(amic acid) Synthesis:
- In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, add the selected aromatic diamine (e.g., a diamine with bulky side groups) (1.0 eq).
- Dissolve the diamine in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone - NMP).
- Once the diamine is fully dissolved, cool the solution to 0-5 °C using an ice bath.
- Slowly add an equimolar amount of the chosen dianhydride (e.g., 6FDA) powder (1.0 eq) to the stirred solution in portions, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
2. Chemical Imidization:
- To the viscous poly(amic acid) solution, add a dehydrating agent, typically an excess of acetic anhydride (4.0 eq), and a catalyst such as pyridine or triethylamine (B128534) (1.0 eq).
- Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100 °C for 3-4 hours to ensure complete cyclization to the polyimide.[1]
- Cool the resulting polyimide solution to room temperature.
3. Isolation and Purification:
- Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol (B129727) or ethanol, while stirring vigorously. This will cause the polyimide to precipitate.
- Collect the fibrous or powdered polymer precipitate by filtration.
- Wash the collected polymer thoroughly with additional non-solvent to remove any residual chemicals.
- Dry the purified polyimide powder in a vacuum oven at 150-200 °C for 24 hours.[1]
Protocol 2: Qualitative Solubility Testing
-
Add 10 mg of the dried polyimide powder to a vial.
-
Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform), corresponding to a concentration of 1% (w/v).
-
Stir or shake the mixture vigorously at room temperature for 24 hours.[1]
-
Observe and record the solubility based on the following criteria:
-
++ (Soluble): The polymer completely dissolves, forming a clear, homogeneous solution.
-
+ (Partially Soluble/Soluble on Heating): The polymer swells or only partially dissolves at room temperature. Re-test by heating the mixture to the solvent's boiling point.
-
- (Insoluble): The polymer remains as a solid precipitate with no visible change.[1]
-
Visualizations
Caption: General structure of a this compound-based polyimide.
Caption: Disruption of polymer chain packing to improve solubility.
Caption: Experimental workflow for the two-step synthesis of polyimides.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 5. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Technical Support Center: Reducing Color in Polyimides from 1,4-Bis(4-aminophenoxy)benzene
This guide provides researchers and scientists with troubleshooting advice and frequently asked questions (FAQs) to address the common issue of coloration in polyimides synthesized from 1,4-Bis(4-aminophenoxy)benzene (p-BAB).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of the yellow-to-brown color in my polyimide film synthesized from this compound (p-BAB)?
A1: The coloration in aromatic polyimides is predominantly caused by the formation of charge-transfer complexes (CTCs).[1][2] These complexes form between the electron-donating diamine part of the polymer chain (the p-BAB unit) and the electron-accepting dianhydride part.[1][3] This interaction absorbs light in the visible spectrum, leading to the characteristic yellow or brown hue. The intensity of the color is directly related to the strength and concentration of these CTCs. Highly conjugated aromatic structures and close chain packing enhance the formation of these complexes.[4][5]
Q2: How can I synthesize a less colored or colorless polyimide using p-BAB?
A2: The most effective strategy is to suppress the formation of charge-transfer complexes. This can be achieved by modifying the polymer's molecular structure to reduce electron affinity or disrupt chain packing. The primary method is to select a dianhydride that minimizes CTC formation.
-
Use Fluorinated Dianhydrides: Incorporating fluorinated dianhydrides, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), is a widely adopted and effective method.[4][5][6][7] The bulky, electron-withdrawing trifluoromethyl (-CF3) groups introduce steric hindrance, which disrupts the planarity and close packing of the polymer chains.[4] This steric hindrance effectively weakens or prevents the intermolecular and intramolecular interactions necessary for strong CTC formation, resulting in a significantly lighter-colored or even colorless polyimide film.[4]
-
Introduce Non-coplanar Monomers: Using dianhydrides with bent or non-planar structures can also inhibit the close packing required for strong CTCs.
Q3: How does the choice of dianhydride quantitatively affect the color of the final polyimide film?
A3: The choice of dianhydride has a dramatic impact on the optical properties of the resulting polyimide. Using a fluorinated dianhydride like 6FDA in place of a more conventional aromatic dianhydride leads to a substantial improvement in optical transparency.
For instance, copolymerizing 6FDA with other dianhydrides demonstrates a clear trend: as the proportion of 6FDA increases, the transmittance of the resulting polyimide film in the visible light spectrum significantly improves.[5] One study showed that increasing the 6FDA content in a copolymer from a 1:9 ratio to a 9:1 ratio increased the light transmittance at 400 nm from 24.43% to 71.43%.[5]
Table 1: Effect of Dianhydride Choice on Polyimide Optical Properties
| Dianhydride Component | Diamine Component | Optical Property | Result |
|---|---|---|---|
| 6FDA | 2,2'-bis(trifluoromethyl)benzidine (TFMB) | Transmittance | High (~85%)[8] |
| 6FDA/ODPA Copolymer (9:1 ratio) | 4,4'-oxydianiline (B41483) (ODA) | Transmittance at 400 nm | 71.43%[5] |
| 6FDA/ODPA Copolymer (1:9 ratio) | 4,4'-oxydianiline (ODA) | Transmittance at 400 nm | 24.43%[5] |
| Pyromellitic dianhydride (PMDA) | 4,4'-oxydianiline (ODA) | Appearance | Intense brown film[4] |
Note: ODPA = 4,4'-oxydiphthalic anhydride. Data is compiled for illustrative comparison of trends.
Q4: What is a reliable experimental protocol for synthesizing a low-color polyimide using p-BAB and 6FDA?
A4: A standard two-step polymerization method is typically used. This involves the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization to create the final polyimide.
Detailed Experimental Protocol:
Step 1: Synthesis of Poly(amic acid) (PAA)
-
Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (p-BAB) and an anhydrous aprotic polar solvent, such as N,N-dimethylacetamide (DMAc).
-
Dissolution: Stir the mixture under a gentle nitrogen stream at room temperature until the p-BAB diamine is completely dissolved.
-
Monomer Addition: Add an equimolar amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) to the solution in portions. The solid 6FDA should be added slowly to control the exothermic reaction and prevent gelation.
-
Polymerization: Continue stirring the reaction mixture at room temperature under nitrogen for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The reaction is complete when a stable, high viscosity is reached.
Step 2: Imidization to Polyimide (PI) Film
-
Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven or a level, dust-free convection oven. Heat the film at a low temperature (e.g., 80-100 °C) for several hours to slowly remove the bulk of the solvent.
-
Thermal Curing (Imidization): To convert the poly(amic acid) to polyimide, implement a staged thermal curing cycle. A typical cycle is:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour This gradual heating process ensures complete cyclization to the imide structure and removes residual solvent without creating defects in the film.
-
-
Cooling: After the final curing step, allow the film to cool slowly to room temperature before peeling it from the glass substrate.
Q5: Can processing conditions or additives help reduce coloration?
A5: Yes, to some extent.
-
Curing Environment: Thermal imidization in an inert atmosphere (e.g., nitrogen) can help prevent oxidative degradation at high temperatures, which can contribute to color formation.
-
Additives: While less common for fundamentally altering CTC-based color, the use of antioxidants can sometimes mitigate yellowing caused by thermal oxidation during high-temperature processing.[9] However, the high temperatures required for imidization can exceed the decomposition temperature of many common antioxidants, limiting their effectiveness.[9] UV stabilizers can also be added to reduce discoloration from UV light exposure over the product's lifetime.[10][11]
Visual Guides
Workflow for Low-Color Polyimide Synthesis
The following diagram illustrates the key steps and decision points in synthesizing a low-color polyimide film.
Caption: Experimental workflow for synthesizing low-color polyimides.
Mechanism of Color Reduction
This diagram explains the logical relationship between molecular structure and the reduction of color in polyimides.
Caption: How fluorination disrupts CTCs to reduce polyimide color.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ukm.my [ukm.my]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apicalfilm.com [apicalfilm.com]
- 11. How to solve the yellowing phenomenon of resin ï¼ - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
optimizing reaction conditions for 1,4-Bis(4-aminophenoxy)benzene polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 1,4-Bis(4-aminophenoxy)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound with aromatic diacid chlorides.
Issue 1: Low Polymer Molecular Weight and/or Low Yield
Q: We are observing low inherent viscosity and a low final yield for our polyamide. What are the potential causes and how can we address them?
A: Low molecular weight and low yield are often interconnected and can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Monomer Impurity: The purity of both the this compound and the diacid chloride is paramount. Impurities can act as chain terminators, halting the polymerization process and resulting in shorter polymer chains and reduced yield.[1]
-
Solution:
-
Purity Analysis: Analyze the purity of the diamine using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). The diacid chloride's purity can be assessed via titration or spectroscopic methods like FTIR and NMR. A common impurity in diacid chlorides is the corresponding dicarboxylic acid, which can form from hydrolysis during storage.[1]
-
Purification: If impurities are detected, consider recrystallization or vacuum distillation for the diamine. Freshly distill the diacid chloride under reduced pressure before use to remove any hydrolyzed products.[1]
-
-
-
Stoichiometric Imbalance: Step-growth polymerization is highly sensitive to the molar ratio of the monomers. A precise 1:1 molar ratio of the reactive functional groups (amine and acyl chloride) is crucial for achieving high molecular weight.[1]
-
Solution:
-
Accurate Measurement: Use a calibrated analytical balance for weighing the monomers. If preparing stock solutions, ensure accurate concentrations and use precise volume transfer techniques.[1]
-
-
-
Moisture Contamination: Water in the reaction mixture can hydrolyze the diacid chloride, converting it to the less reactive dicarboxylic acid. This disrupts the stoichiometry and introduces a non-reactive species, leading to lower molecular weight.[2]
-
Solution:
-
Dry Glassware and Solvents: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. For instance, the moisture content in N-Methyl-2-pyrrolidone (NMP) should be controlled to be below 80 ppm.[3]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Suboptimal Reaction Temperature: The reaction temperature influences the reaction rate.
-
Inadequate Mixing: For solution polymerization, inefficient mixing can lead to localized imbalances in stoichiometry.
-
Solution: Ensure efficient and continuous stirring throughout the reaction, especially during the addition of the diacid chloride.
-
Issue 2: Premature Polymer Precipitation
Q: Our polymer is precipitating out of the solution before high molecular weight is achieved. Why is this happening and what can be done?
A: Premature precipitation occurs when the growing polymer chain becomes insoluble in the reaction solvent. This is a common issue with rigid aromatic polyamides.
-
Poor Polymer Solubility: The synthesized polyamide may have low solubility in the chosen solvent, especially as the molecular weight increases.
-
Solution:
-
Solvent Choice: Use polar aprotic solvents known to be good solvents for aromatic polyamides, such as N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc).[5]
-
Addition of Salts: Incorporating salts like lithium chloride (LiCl) or calcium chloride (CaCl2) into the reaction medium can significantly improve the solubility of the growing polymer chains by disrupting intermolecular hydrogen bonding.[3]
-
Monomer Concentration: Higher monomer concentrations can lead to faster polymer precipitation. Experiment with lower initial monomer concentrations.[6]
-
-
-
Reaction Temperature: In some cases, higher temperatures can lead to decreased solubility for certain polymers.
-
Solution: Maintain the recommended low reaction temperature. Avoid thermal inhomogeneities in the reactor, as this can lead to premature precipitation.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for the polymerization of this compound?
A1: Polar aprotic solvents are the preferred choice. N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc) are widely used and have been shown to be effective for synthesizing high molecular weight aromatic polyamides.[5]
Q2: How does the reaction temperature affect the polymerization?
A2: The reaction between an aromatic diamine and a diacid chloride is typically rapid and exothermic.[8] Low-temperature conditions (e.g., 0-25°C) are generally favored to control the reaction rate, minimize side reactions, and achieve a high degree of polymerization.[3][4] In some protocols, a low-temperature step is followed by a period at an elevated temperature to ensure complete reaction.[2]
Q3: What is the role of additives like LiCl or CaCl2?
A3: These salts are added to the reaction mixture to enhance the solubility of the resulting aromatic polyamide.[3] They are believed to interact with the amide groups, disrupting the strong intermolecular hydrogen bonds that can cause the polymer to precipitate out of solution, thereby allowing for the formation of higher molecular weight chains.[3]
Q4: How can I monitor the progress of the polymerization?
A4: A common method to monitor the progress of the polymerization in the laboratory is to observe the increase in the viscosity of the reaction solution. As the polymer chains grow in length, the solution becomes noticeably more viscous. In a more instrumented setup, the torque on the mechanical stirrer can be monitored, which increases with the solution viscosity.[2]
Q5: What is the expected molecular weight and viscosity for polyamides derived from this compound?
A5: The molecular weight and viscosity are highly dependent on the specific diacid chloride used and the precise reaction conditions. However, for similar aromatic polyamides, inherent viscosities can range from 0.43 to over 2.0 dL/g.[9] Weight-average molecular weights can be in the range of 37,000 to 93,000 g/mol , with number-average molecular weights between 12,000 and 59,000 g/mol .[4] For some aramid copolymers incorporating this compound, average molecular weights exceeding 150 kDa have been achieved.[3]
Quantitative Data
The following table summarizes the impact of various reaction parameters on the properties of aromatic polyamides, based on literature data for similar systems. This information can be used as a general guideline for optimizing your reaction conditions.
| Parameter | Condition | Effect on Molecular Weight/Viscosity | Effect on Yield | Rationale |
| Monomer Purity | High (>99%) | Increases | Increases | Minimizes chain termination reactions.[1] |
| Low (<99%) | Decreases | Decreases | Impurities act as chain stoppers.[1] | |
| Stoichiometry | 1:1 Molar Ratio | Maximizes | Maximizes | Ensures complete reaction of all functional groups.[1] |
| Off-balance Ratio | Decreases | Decreases | Leads to an excess of one monomer, limiting chain growth. | |
| Moisture Content | Low (<100 ppm) | Increases | Increases | Prevents hydrolysis of the reactive diacid chloride.[2][3] |
| High (>100 ppm) | Decreases | Decreases | Hydrolyzed diacid chloride is less reactive.[2] | |
| Monomer Concentration | Low | May increase solubility, allowing for higher MW | May be lower due to slower reaction rates | Helps to keep the growing polymer in solution.[6] |
| High | May decrease due to premature precipitation | May be higher initially | Can lead to the polymer precipitating before high MW is reached.[6] | |
| Reaction Temperature | Low (0-25°C) | Generally increases | Generally increases | Minimizes side reactions and allows for better control.[3][4] |
| High (>25°C) | Can decrease due to side reactions | Can decrease | May lead to side reactions or polymer degradation.[1] | |
| Presence of Salts (LiCl, CaCl2) | With Salt | Increases | Increases | Enhances polymer solubility, allowing for longer chain growth.[3] |
| Without Salt | Decreases | Decreases | Polymer may precipitate prematurely. |
Experimental Protocols
Detailed Methodology for Homopolymerization of this compound with an Aromatic Diacid Chloride
This protocol describes a general procedure for the low-temperature solution polycondensation of this compound with a generic aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride).
Materials:
-
This compound (1 equivalent)
-
Aromatic diacid chloride (1 equivalent)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl) (optional, 5-10 wt% of the solvent)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, mechanical stirrer, etc.)
Procedure:
-
Drying of Glassware: Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Diamine Solution Preparation:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1 equivalent) and anhydrous lithium chloride (if used) in anhydrous NMP under a gentle stream of nitrogen.
-
Stir the mixture at room temperature until all solids have completely dissolved.
-
-
Cooling: Cool the diamine solution to 0°C using an ice-water bath.
-
Diacid Chloride Addition:
-
Dissolve the aromatic diacid chloride (1 equivalent) in a minimal amount of anhydrous NMP in the dropping funnel.
-
Add the diacid chloride solution dropwise to the vigorously stirred, cooled diamine solution over a period of 30-60 minutes. Maintain the reaction temperature at 0°C during the addition.
-
-
Polymerization:
-
After the complete addition of the diacid chloride, continue stirring the reaction mixture at 0°C for 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-24 hours. The viscosity of the solution should increase significantly.
-
-
Precipitation and Purification:
-
Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the polyamide to precipitate.
-
Collect the fibrous polymer precipitate by filtration.
-
-
Washing:
-
Wash the collected polymer thoroughly with fresh methanol to remove any unreacted monomers, LiCl, and residual NMP.
-
Subsequently, wash the polymer with hot water to further remove impurities.
-
-
Drying:
-
Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours, or until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for the synthesis of polyamide from this compound.
Caption: General reaction mechanism for the polycondensation of an aromatic diamine and a diacid chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Polyamide-Imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl Ether Tetracarboxylic Acid Dianhydride with Various Diamines [ineosopen.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US5932687A - Preparation of precipitated polyamide powders of narrow particle size distribution and low porosity - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1,4-Bis(4-aminophenoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,4-Bis(4-aminophenoxy)benzene. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most common and effective methods for purifying crude this compound are recrystallization and salt formation followed by recrystallization. Column chromatography can also be employed, particularly for removing closely related impurities.
Q2: Which solvents are recommended for the recrystallization of this compound?
Ethanol (B145695) is a well-documented solvent for the recrystallization of this compound, yielding high-purity crystals suitable for applications like X-ray analysis.[1] For structurally similar aromatic diamines, 2-methoxyethanol (B45455) (often with the addition of activated carbon to remove colored impurities) has been used to achieve high purity (99.3%).[2] A mixture of isopropyl alcohol and water is effective for recrystallizing the dihydrochloride (B599025) salt of a similar diamine.[3]
Q3: What are the expected purity and yield after recrystallization?
A reported method involving recrystallization from ethanol achieved a yield of 85% with a melting point of 455 K, indicating a high degree of purity.[1] For a related compound, 1,3-bis(aminophenoxy benzene), purification via its dihydrochloride salt yielded a product with at least 99.5% purity.[3]
Q4: What are the likely impurities in my crude this compound sample?
The impurities in your crude sample will largely depend on the synthetic route used. A common synthesis involves a Williamson ether synthesis between hydroquinone (B1673460) and an activated p-substituted nitrobenzene (B124822) (e.g., p-chloronitrobenzene or p-fluoronitrobenzene), followed by the reduction of the dinitro intermediate.
Potential impurities include:
-
Unreacted starting materials: Hydroquinone, p-substituted nitrobenzene.
-
Intermediates from the first step: 4-(4-nitrophenoxy)phenol (B1219539) (from incomplete reaction).
-
Intermediates from the reduction step: 4-(4-aminophenoxy)-1-nitrophenoxybenzene or 4-(4-nitrophenoxy)-1-aminobenzene (from incomplete reduction).
-
Byproducts from side reactions: Depending on the specific reaction conditions.
Q5: When should I consider using column chromatography?
Column chromatography is a suitable method when recrystallization fails to remove impurities with similar solubility profiles to the desired product. It offers high resolution for separating a wide range of impurities. However, it can be more time-consuming and require larger volumes of solvent compared to recrystallization. For aromatic amines, which can be basic, using a deactivated stationary phase like alumina (B75360) or adding a modifier like triethylamine (B128534) to the eluent can prevent tailing and improve separation on silica (B1680970) gel.[4]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not polar enough. | - Try a more polar solvent (e.g., ethanol, 2-methoxyethanol).- Use a solvent mixture. For example, dissolve the compound in a good solvent (like THF or acetone) and then add a less polar anti-solvent (like hexanes) until the solution becomes cloudy, then heat to redissolve.[5] |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The melting point of the compound is lower than the boiling point of the solvent. | - Add a small amount of additional hot solvent to the oily mixture to ensure complete dissolution, then allow it to cool more slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Ensure the chosen solvent has a boiling point lower than the melting point of the pure compound. |
| Crystals are colored or appear impure after recrystallization. | Colored impurities are present. The compound may be degrading at the boiling point of the solvent. | - Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.[2]- Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, as aromatic amines can be sensitive to air and light.- Choose a solvent with a lower boiling point. |
| Low recovery of the purified product. | Too much solvent was used. The product has significant solubility in the cold solvent. The crystals were not washed properly. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.- Cool the solution in an ice bath to maximize crystal precipitation.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving a significant amount of the product. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | The mobile phase polarity is not optimized. The column is overloaded. | - Use Thin Layer Chromatography (TLC) to screen different solvent systems to find an eluent that provides good separation (Rf value of the product around 0.3-0.5).- Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.- Reduce the amount of crude material loaded onto the column. |
| The product is streaking or tailing on the column. | The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel interacting with the basic amine). | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia (B1221849) in methanol (B129727), to the mobile phase.[4]- Use a less acidic stationary phase, such as neutral alumina.[4] |
| The product is not eluting from the column. | The mobile phase is not polar enough. The compound is irreversibly adsorbed to the stationary phase. | - Significantly increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).- If using silica gel, consider switching to a more polar stationary phase if the compound is extremely polar. |
Quantitative Data
| Purification Method | Compound | Solvent/Conditions | Purity | Yield | Melting Point | Reference |
| Recrystallization | This compound | Ethanol | High (suitable for X-ray analysis) | 85% | 455 K (182 °C) | [1] |
| Recrystallization of Dihydrochloride Salt | 1,3-bis(aminophenoxy benzene) | Isopropyl alcohol/Water | >99.5% | - | - | [3] |
| Recrystallization | 1,4-bis[4-(3-aminophenoxy)benzoyl]benzene | 2-Methoxyethanol with activated carbon | 99.3% | 75% | 161-163 °C | [2] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol[1]
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture to reflux until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to reflux for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification via Dihydrochloride Salt Formation (Adapted for this compound)[3]
-
Salt Formation: Dissolve the crude this compound in an appropriate solvent and add an excess of aqueous hydrochloric acid. The dihydrochloride salt should precipitate.
-
Isolation of the Salt: Collect the precipitated salt by filtration and wash with a suitable solvent.
-
Recrystallization of the Salt: Dissolve the crude salt in a minimal amount of a hot mixture of isopropyl alcohol and water. Allow the solution to cool slowly to induce crystallization of the purified salt.
-
Isolation of the Purified Salt: Collect the purified salt crystals by filtration and wash with cold isopropyl alcohol.
-
Conversion back to Free Amine: Dissolve the purified salt in water and neutralize with a base (e.g., aqueous sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to precipitate the purified free amine.
-
Final Isolation: Collect the purified this compound by filtration, wash with water until the washings are neutral, and dry.
Visualizations
References
Technical Support Center: Polyamic Acid Solution Stability
Welcome to the technical support center for handling and preventing gelation in polyamic acid (PAA) solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure the stability of your PAA solutions.
Frequently Asked Questions (FAQs)
Q1: What is polyamic acid (PAA) solution and why is its stability important?
A1: Polyamic acid is the precursor to polyimide (PI), a high-performance polymer with excellent thermal and mechanical properties. The properties of the final PI product are directly influenced by the quality of the PAA solution.[1][2] Instability in the PAA solution, often observed as a loss of viscosity or gelation, can lead to brittle polyimide films and inconsistent experimental results.[3][4]
Q2: What causes gelation in polyamic acid solutions?
A2: Gelation in PAA solutions can be caused by several factors, including:
-
Hydrolysis: Trace amounts of water in the solvent can react with the amic acid groups, leading to chain scission and a decrease in molecular weight. This degradation can eventually lead to the formation of insoluble byproducts and gel formation.[1][2][5]
-
Intermolecular Interactions: Strong hydrogen bonding between the polymer chains can lead to the formation of a physical gel, especially at lower temperatures.[6]
-
Crosslinking: In some cases, unintended side reactions can lead to chemical crosslinking between the polymer chains, resulting in an irreversible gel.[7]
-
Monomer Stoichiometry: An imbalance in the molar ratio of dianhydride and diamine monomers can lead to lower molecular weight PAA and increased susceptibility to degradation and gelation.[3][4]
Q3: How does temperature affect the stability of my PAA solution?
A3: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions in PAA solutions, leading to a more rapid decrease in molecular weight and viscosity.[1][8] Conversely, storing PAA solutions at low temperatures can significantly enhance their stability by slowing down these degradation processes.[1][8] However, cooling to very low temperatures (5-10°C) can sometimes promote gelation due to increased hydrogen bonding.[6]
Q4: Does the concentration of the PAA solution affect its stability?
A4: Yes, concentration plays a significant role. Diluted PAA solutions can be much less stable than concentrated ones.[1][8] This is attributed to a greater relative ratio of water to PAA and less chain entanglement in dilute solutions, leading to faster degradation.[2]
Troubleshooting Guide
Problem: My polyamic acid solution has gelled unexpectedly.
This guide will help you identify the potential cause of gelation and provide steps for prevention in future experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for gelled PAA solutions.
Experimental Protocols
Protocol 1: Optimal Storage of Polyamic Acid Solutions
This protocol outlines the recommended conditions for storing PAA solutions to minimize degradation and prevent gelation.
Materials:
-
Polyamic acid solution
-
Brown, airtight storage bottles
-
Freezer capable of maintaining -18°C
Procedure:
-
Transfer the freshly prepared polyamic acid solution into a brown, airtight storage bottle. The brown color helps to protect the solution from light, which can potentially initiate degradation.
-
Ensure the bottle is sealed tightly to prevent the ingress of atmospheric moisture.[9]
-
Place the bottle in a freezer set to -18°C for long-term storage.[1][8]
-
For short-term storage (a few days), refrigeration at 4°C can be sufficient, but colder temperatures are recommended for longer periods.
-
When ready to use, allow the solution to slowly warm to room temperature before opening to prevent condensation of water into the solution.
Protocol 2: Synthesis of a Stable Polyamic Acid Solution
This protocol provides a general method for synthesizing PAA with a focus on minimizing factors that can lead to instability.
Materials:
-
Aromatic diamine (e.g., 4,4'-oxydianiline (B41483) - ODA)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or other suitable aprotic polar solvent
-
Nitrogen gas source
-
Three-necked flask equipped with a mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen.
-
Dissolve the aromatic diamine in anhydrous DMAc in the three-necked flask under a nitrogen atmosphere.[3][4]
-
Begin stirring the solution to ensure it is homogeneous.
-
Slowly and portion-wise, add the aromatic dianhydride powder to the diamine solution.[3][4] Maintaining a slight excess of diamine during the addition can help achieve a higher molecular weight.[3][4]
-
Continue stirring the reaction mixture at room temperature under a nitrogen blanket. The reaction is typically complete within 24 hours.[5]
-
The resulting viscous polyamic acid solution is now ready for use or storage according to Protocol 1.
Data Presentation
Table 1: Effect of Storage Temperature on the Molecular Weight of 6FDA-DMB Polyamic Acid Solution (12 wt%) after 139 Days
| Storage Temperature (°C) | Mw Reduction (%) | Mn Reduction (%) |
| -18 | 0 | 0 |
| -12 | 7.2 | 4.7 |
| 4 | 34.7 | 30.0 |
| 25 | 83.8 | 82.4 |
Data synthesized from a study on 6FDA-DMB polyamic acid in DMAc.[1][8]
Table 2: Effect of Concentration on the Molecular Weight of 6FDA-DMB Polyamic Acid Solution Stored at 25°C for 10 Hours
| Concentration (wt%) | Mw Reduction (%) | Mn Reduction (%) |
| 0.15 | 52.8 | 48.7 |
Data for diluted solution, highlighting its lower stability compared to the concentrated solution in Table 1.[1][8]
Visualizations
Chemical Degradation Pathway: Hydrolysis of Polyamic Acid
The primary cause of PAA instability is hydrolysis, which leads to chain scission.
Caption: Hydrolysis pathway of polyamic acid.
This technical support guide provides a foundational understanding of the factors influencing polyamic acid solution stability and offers practical solutions for preventing gelation. For more in-depth information, please refer to the cited literature.
References
- 1. mdpi.com [mdpi.com]
- 2. Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 4. Effects of various factors on the formation of high molecular weight polyamic acid (1985) | Chin-Ping Yang | 46 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubtexto.com [pubtexto.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Controlling Imidization of 1,4-Bis(4-aminophenoxy)benzene Polyimides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the imidization temperature of polyimides derived from 1,4-bis(4-aminophenoxy)benzene.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and thermal treatment of this compound based polyimides.
Question 1: Why is my final polyimide film brittle and fragile?
Answer:
Film brittleness is a common issue that can arise from several factors during the synthesis and curing process. The primary causes are outlined below:
-
Cause 1: Incomplete Imidization. The most frequent cause is an incomplete conversion of the poly(amic acid) (PAA) precursor to the final polyimide structure. A low degree of imidization results in a polymer that lacks the requisite thermal and mechanical properties.
-
Cause 2: Low Molecular Weight of PAA Precursor. The initial molecular weight of the PAA is critical. If the inherent viscosity of the PAA is too low, the resulting film may be brittle throughout the entire curing cycle.[1]
-
Solution: Ensure high-purity monomers and anhydrous reaction conditions during the PAA synthesis. Water contamination can hydrolyze the dianhydride and inhibit the growth of long polymer chains.[4]
-
-
Cause 3: High Internal Stress. Stress can accumulate in the film due to rapid solvent evaporation and a mismatch in the coefficient of thermal expansion (CTE) between the polymer film and the substrate.[2]
-
Solution: Employ a slow, controlled ramp-up and cool-down rate during thermal curing. A gradual temperature change allows internal stresses to relax. Ensuring a uniform film thickness is also crucial.[2]
-
-
Cause 4: Oxidative Degradation. Curing polyimides at high temperatures in the presence of oxygen can lead to chain scission, resulting in a brittle film.[2]
-
Solution: Perform all high-temperature curing steps (typically above 150°C) in an inert atmosphere, such as a furnace purged with nitrogen or argon gas.[2]
-
Question 2: The measured Degree of Imidization (DOI) is low and inconsistent between batches. What is the likely cause?
Answer:
Low and inconsistent DOI often points to variations in the precursor material or the curing process itself.
-
Cause 1: Residual Solvent. High-boiling point solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), commonly used for PAA synthesis, can interfere with the imidization process if not fully removed.[2] The interplay between solvent evaporation and imidization is a key factor in determining final film properties.[5]
-
Cause 2: Inadequate Curing Protocol. The conversion to polyimide is highly dependent on both temperature and time.[3] An insufficient final curing temperature or duration will result in an incomplete reaction.
-
Cause 3: PAA Precursor Instability. The poly(amic acid) precursor can undergo hydrolysis in the presence of water, which may be introduced from the atmosphere or as a byproduct of the imidization reaction itself. This leads to a reduction in molecular weight and affects the final properties.[7]
-
Solution: Store the PAA solution in a dry, cool environment and use it relatively soon after synthesis. Minimize exposure to atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Question 1: What are the key factors that control the imidization temperature?
Answer:
Several factors influence the temperature required for imidization. Controlling these allows for fine-tuning of the final polymer properties.
-
Monomer Structure: The chemical structure of the dianhydride and diamine monomers dictates the rigidity of the polymer backbone.[8][9] More flexible molecular chains, often incorporating ether linkages, can facilitate the cyclization reaction at lower temperatures.[10] Conversely, rigid polymer backbones can hinder the process, requiring higher temperatures.[11]
-
Heating Profile: The rate of temperature increase and the duration of holds at specific temperatures are critical. A staged heating protocol (e.g., holding at 100°C, 200°C, and 300°C) is generally more effective than a single rapid ramp to the final temperature.[1]
-
Catalysts: The addition of catalysts can significantly lower the imidization temperature. Imidazole is an effective catalyst for promoting the imidization reaction at lower temperatures.[11] Chemical imidization agents, such as a mixture of acetic anhydride (B1165640) and pyridine, can also be used for low-temperature conversion.[12]
-
Film Thickness: Thicker films may require longer curing times or higher temperatures to ensure that the solvent and water byproduct can diffuse out and that the entire film reaches a uniform temperature.
Question 2: How can I monitor the Degree of Imidization (DOI) during my experiment?
Answer:
Several analytical techniques can be used to monitor the progress of the imidization reaction.
-
Fourier Transform Infrared (FTIR) Spectroscopy: This is the most common method. The conversion of PAA to polyimide is tracked by the disappearance of amic acid bands and the appearance of characteristic imide absorption bands. The degree of imidization can be quantified by comparing the area of an imide peak (e.g., C-N stretch around 1375 cm⁻¹) to a reference peak that remains constant during the reaction (e.g., an aromatic C=C stretch around 1500 cm⁻¹).[3][5]
-
Thermogravimetric Analysis (TGA): TGA can monitor the weight loss associated with the evaporation of residual solvent and the release of water during the cyclization reaction.[8][9]
-
Differential Scanning Calorimetry (DSC): DSC can be used to observe the glass transition temperature (Tg), which increases as the degree of imidization progresses.[5]
Question 3: What is a typical thermal imidization protocol for a this compound based polyimide?
Answer:
While the optimal protocol depends on the specific dianhydride used and the desired film properties, a general multi-step thermal curing cycle performed in an inert atmosphere is standard practice.[1]
-
Solvent Removal: Heat the cast PAA film to 80-100°C and hold for 1-2 hours to remove the majority of the solvent.
-
Initial Imidization: Gradually increase the temperature to 200°C and hold for 1 hour. Significant imidization begins in this range.[3]
-
Final Curing: Increase the temperature to 300-350°C and hold for another hour to achieve a high degree of imidization.[1]
-
Cooling: Allow the film to cool slowly to room temperature to minimize internal stress.[2]
Quantitative Data Summary
Table 1: Effect of Curing Temperature and Time on Degree of Imidization (DOI) for a Representative Aromatic Polyimide.
| Curing Temperature (°C) | Curing Time (minutes) | Degree of Imidization (%) |
| 160 | 120 | 33 ± 7.5 |
| 180 | 120 | 41 ± 8.1 |
| 200 | 120 | 87 ± 13 |
| 300 | 5 | 95 ± 1 |
| 400 | 5 | 98 ± 2 |
| (Data adapted from a study on thermal imidization kinetics. The exact values may vary depending on the specific polyimide system.)[3] |
Table 2: Thermal Properties of Polyimides Derived from this compound (TPEQ) and Various Dianhydrides.
| Dianhydride | Code | Glass Transition Temp (Tg), °C | Melting Temp (Tm), °C |
| 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) | PI-2 | 214 | 388 |
| (Data extracted from a study on semicrystalline polyimides.)[13] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Polyimide Film via Thermal Imidization
This protocol describes the synthesis of a poly(amic acid) (PAA) from this compound and a dianhydride, followed by thermal conversion to a polyimide film.
1. Synthesis of Poly(amic acid) (PAA) Precursor: a. Dry all glassware thoroughly in an oven at >120°C and cool under a stream of dry nitrogen. b. In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in an anhydrous polar aprotic solvent (e.g., NMP or DMAc). c. Stir the solution under a gentle nitrogen flow until the diamine is fully dissolved. d. Gradually add an equimolar amount of the chosen dianhydride powder to the solution in small portions to manage the exothermic reaction. e. Continue stirring at room temperature for 12-24 hours under a nitrogen atmosphere. The solution will become viscous as the PAA polymer forms.[4]
2. Film Casting and Thermal Imidization: a. Cast the viscous PAA solution onto a clean, level glass substrate. Use a doctor blade to ensure a uniform thickness. b. Place the cast film in a vacuum oven or a programmable furnace with an inert atmosphere. c. Step 1 (Solvent Removal): Heat the film to 80°C and hold for 2 hours under vacuum to remove the bulk of the solvent. d. Step 2 (Staged Curing): Purge the oven with nitrogen and apply the following heating program:[1] i. Ramp to 100°C and hold for 1 hour. ii. Ramp to 200°C and hold for 1 hour. iii. Ramp to 300°C (or a higher final temperature depending on the polymer's Tg) and hold for 1 hour. e. Step 3 (Cooling): Turn off the heater and allow the film to cool slowly and gradually to room temperature inside the furnace. f. Once cooled, carefully remove the flexible polyimide film from the glass substrate.
Protocol 2: Monitoring Degree of Imidization using FTIR Spectroscopy
This protocol outlines the procedure for calculating the DOI from FTIR spectra.
-
Sample Preparation: Prepare a series of PAA films on silicon wafers or another IR-transparent substrate. Cure each sample at different temperatures or for different durations according to your experimental design. A fully cured sample (e.g., heated to 400°C for 2 hours) is needed as a reference.[3]
-
Spectrum Acquisition: Record the FTIR spectrum for each sample.
-
Data Analysis: a. Identify the characteristic imide absorption peak (e.g., C-N stretching at ~1375 cm⁻¹). b. Identify a reference peak that does not change during imidization (e.g., aromatic ring stretching at ~1500 cm⁻¹).[3] c. For each spectrum, calculate the ratio of the peak area of the imide band to the reference band (A_imide / A_reference). d. The Degree of Imidization (%) is calculated using the following equation:[3] DOI (%) = [(A_imide / A_reference)_sample / (A_imide / A_reference)_fully_cured] * 100
Visualizations
Caption: Reaction pathway for the two-step synthesis of polyimides.
Caption: Workflow for troubleshooting common polyimide synthesis issues.
Caption: Key factors influencing the polyimide imidization process.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. benchchem.com [benchchem.com]
- 3. LIBS as a novel tool for the determination of the imidization degree of polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Thermal imidization behavior of aromatic polyimides by rigid‐body pendulum rheometer | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. ris.utwente.nl [ris.utwente.nl]
- 11. Effect of Low-temperature Imidization on Properties and Aggregation Structures of Polyimide Films with Different Rigidity [cjps.org]
- 12. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 13. mdpi.com [mdpi.com]
troubleshooting film casting defects of polyimide solutions
Welcome to the Technical Support Center for Polyimide Film Casting. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help resolve common defects encountered during experimental film casting.
This section addresses specific defects in a question-and-answer format, providing potential causes, recommended solutions, and supporting data.
Bubbles and Voids in the Cured Film
Question: How can I prevent or eliminate bubbles and voids in my final polyimide film?
Answer: Bubbles and voids are typically caused by trapped gas, which can be introduced during solution preparation or generated during the curing process.[1][2] Rapid solvent evaporation is a primary cause, where the surface of the film skins over, trapping solvent vapors that then form bubbles.[1]
Possible Causes:
-
Trapped Air: Air introduced during the mixing or dispensing of the polyimide solution.[3][4]
-
Rapid Solvent Evaporation: Curing temperature ramps are too aggressive, causing the solvent to boil or vaporize faster than it can escape the film.[1]
-
Moisture Contamination: Residual moisture in the solution or from the environment can vaporize during curing.[5][6]
-
Outgassing: Volatiles released from the polyimide precursor (polyamic acid) during the imidization process are not able to escape.
Recommended Solutions:
-
Degas the Solution: Before casting, degas the polyimide solution to remove dissolved air and other gases. This can be done using a vacuum chamber, centrifuge, or by letting the solution sit.[7] A protocol for this is provided in the Experimental Protocols section.
-
Optimize Curing Profile: Employ a gradual, multi-step curing process. A slow initial ramp, or "soft bake," allows the majority of the solvent to evaporate gently before the high-temperature imidization that crosslinks the polymer chains.[8][9] The temperature ramping rate is often limited to 5°C/min or less.[8]
-
Use a Vacuum Oven: Curing under a vacuum can help draw out trapped solvent and volatiles, preventing bubble formation.[10]
-
Control Environmental Conditions: Work in a controlled environment with low humidity to prevent moisture absorption.[3] Ensure all materials and substrates are thoroughly dry.[5]
Data Presentation: Curing Temperature and Defect Formation
| Curing Stage Temperature | Observation | Defect Noted | Reference |
| > 150°C (Rapid Ramp) | Solvent evaporates too quickly, getting entrained in the film. | Bubbles | [1] |
| 300°C (Rapid Ramp) | High internal stresses develop due to rapid solvent loss. | Cracking & Peeling | [1] |
| Gradual Ramp to 350°C | Controlled solvent evaporation and imidization. | Smooth, defect-free film | [1][9] |
| Rapid Cooling ("Thermal Shock") | High stress induced by rapid temperature change. | Crazing / Shattering | [1] |
Visualization: Troubleshooting Bubbles and Voids
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. ulprospector.com [ulprospector.com]
- 3. haidepac.com [haidepac.com]
- 4. researchgate.net [researchgate.net]
- 5. Cast Film Troubleshooting Tips - Davis-Standard [davis-standard.com]
- 6. Troubleshooting Common Blown Film Issues - Davis-Standard [davis-standard.com]
- 7. US9296886B2 - Method for dissolving and degassing polymer, and method for producing porous film - Google Patents [patents.google.com]
- 8. despatch.com [despatch.com]
- 9. csmantech.org [csmantech.org]
- 10. archive.constantcontact.com [archive.constantcontact.com]
Technical Support Center: Enhancing Mechanical Properties of 1,4-Bis(4-aminophenoxy)benzene Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the enhancement of mechanical properties of polymers derived from 1,4-Bis(4-aminophenoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the typical mechanical properties of polymers synthesized from this compound?
Polymers derived from this compound, such as aramids or polyimides, are known for their excellent thermal stability.[1][2] However, their mechanical properties can vary significantly based on the specific polymer structure and processing conditions. For instance, aramid copolymers incorporating flexible bis(4-aminophenoxy) benzene (B151609) moieties can exhibit tensile strengths in the range of 107-114 MPa and significant elongation at break, making them suitable for applications requiring tough, thin films.[1][3][4]
Q2: What are the primary factors influencing the mechanical strength of these polymers?
Several key factors determine the final mechanical properties:
-
Molecular Weight: Higher molecular weight generally leads to increased tensile strength due to greater chain entanglement and intermolecular forces.[5]
-
Polymer Backbone Linearity: More linear and rigid polymer chains can pack more efficiently, leading to stronger intermolecular interactions (like hydrogen bonding and pi-pi stacking), which enhances thermal and mechanical properties.[1][6]
-
Cross-linking: Introducing cross-links between polymer chains restricts their motion, which typically increases stiffness and strength.[5]
-
Crystallinity: Higher crystallinity, where polymer chains are arranged in an ordered fashion, increases strength and stiffness because intermolecular bonding is more significant in these regions.[5]
-
Additives and Fillers: The incorporation of reinforcing fillers like carbon nanotubes or graphene can dramatically improve mechanical performance.[7][8][9]
Q3: How can I improve the solubility of these polymers for better processing?
Many high-strength aromatic polymers suffer from poor solubility, which complicates processing.[10] Strategies to enhance solubility include:
-
Introducing Flexible Linkages: Incorporating flexible ether linkages into the polymer backbone can improve solubility and processability without a significant loss in thermal stability.[1][11]
-
Attaching Bulky Side Groups: Adding bulky pendent groups to the polymer chain can disrupt chain packing, reducing crystallinity and thereby increasing solubility in organic solvents.[10][11][12]
-
Copolymerization: Synthesizing copolymers with more soluble monomers is an effective strategy to balance mechanical properties and processability.
Troubleshooting Guide
Issue 1: Polymer films are brittle and show low elongation at break.
| Possible Cause | Suggested Solution |
| Low Molecular Weight | Optimize polymerization reaction conditions (time, temperature, monomer stoichiometry) to increase the polymer's molecular weight. An intrinsic viscosity in the range of 0.66-1.04 dL/g often indicates a reasonably high molecular weight.[10] |
| Excessive Rigidity | Introduce flexible monomers or ether linkages into the polymer backbone to increase chain mobility. This is a common strategy for creating tougher, less brittle aramids and polyimides.[1][3] |
| Poor Solvent Choice for Casting | Ensure the solvent used for film casting evaporates slowly and evenly to allow for proper chain arrangement and minimize internal stresses. |
| Presence of Voids | Degas the polymer solution before casting to remove trapped air bubbles, which can act as stress concentration points. |
Issue 2: Mechanical properties are inconsistent across different batches.
| Possible Cause | Suggested Solution |
| Monomer Impurity | Ensure high purity of the this compound and comonomers, as impurities can terminate chain growth and affect final properties. |
| Inconsistent Filler Dispersion | If using reinforcing agents like carbon nanotubes (CNTs) or graphene, ensure the dispersion method (e.g., sonication time, shear mixing speed) is precisely controlled and reproducible. Agglomeration of fillers leads to weak points in the composite.[7][8] |
| Variable Curing/Annealing | Strictly control the temperature and time for any thermal curing or annealing steps. The thermal history of the polymer significantly impacts its morphology and mechanical properties.[13] |
Issue 3: Low tensile strength and stiffness in reinforced composites.
| Possible Cause | Suggested Solution |
| Poor Interfacial Adhesion | The bond between the polymer matrix and the reinforcing filler is critical. Weak interactions prevent efficient load transfer.[7] Surface functionalization of fillers (e.g., amine-functionalized graphene or CNTs) can create covalent bonds with the polymer matrix, significantly improving interfacial strength.[7][14] |
| Filler Agglomeration | High concentrations of nanofillers can lead to aggregation due to strong van der Waals forces. Use optimized dispersion techniques like high-power sonication or shear mixing. Often, a very low weight percentage (e.g., 0.1-1.0 wt%) of well-dispersed filler provides the best reinforcement.[9][15] |
| Incorrect Filler Type/Aspect Ratio | The geometry of the filler is crucial. High-aspect-ratio fillers like long carbon nanotubes or large graphene flakes are generally more effective at reinforcing the polymer matrix.[7] |
Quantitative Data on Mechanical Enhancements
The following tables summarize quantitative data on the mechanical properties of polymers based on this compound and the effects of common reinforcement strategies.
Table 1: Mechanical Properties of Aramid Copolymers
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (°C) |
| MBAB-Aramid¹ | 107.1 | 50.7 | 270.1 |
| PBAB-Aramid² | 113.5 | 58.4 | 292.7 |
| ¹MBAB: m-bis(4-aminophenoxy) benzene derivative | |||
| ²PBAB: p-bis(4-aminophenoxy) benzene derivative. Data sourced from studies on thin films.[1][3][4] |
Table 2: Effect of Nanofiller Reinforcement on Polymer Composites
| Polymer Matrix | Reinforcement | Concentration (wt%) | Tensile Strength Improvement | Tensile/Flexural Modulus Improvement |
| Epoxy | Graphene | 0.1 | +78% | - |
| Epoxy | Graphene | 0.1 | - | +10% (Flexural) |
| Carbon Fiber/Epoxy | MWCNTs | 0.3 | +9% (approx.) | +9% (approx.) |
| Polyamide 6 (PA6) | Amine-functionalized Graphene | 0.1 | > +100% | - |
| Data is generalized from various polymer systems to illustrate the potential of nanofillers.[9][14][16] |
Experimental Protocols
Protocol 1: Synthesis of Aramid Copolymer via Polycondensation
This protocol describes a typical low-temperature solution polycondensation for synthesizing an aramid copolymer using a this compound derivative.
-
Dissolution of Diamine: In a flame-dried, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the this compound diamine monomer in an anhydrous polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP).
-
Polymerization: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of an aromatic diacid chloride (e.g., terephthaloyl chloride) to the stirred solution.
-
Reaction: Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 3-5 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Neutralization: Neutralize the byproduct (HCl) by adding a suitable base, such as calcium hydroxide, and stir for an additional 1-2 hours.
-
Precipitation and Purification: Pour the viscous polymer solution into a non-solvent like methanol (B129727) or water to precipitate the polymer.
-
Washing and Drying: Filter the precipitated polymer, wash it thoroughly with water and methanol to remove unreacted monomers and salts, and dry it in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 2: Fabrication of a Reinforced Polymer Film with Carbon Nanotubes (CNTs)
This protocol outlines the solution mixing technique for dispersing CNTs in a polymer matrix.
-
CNT Dispersion: Disperse the desired amount of CNTs (e.g., 0.5 wt%) in a suitable solvent (e.g., NMP, DMAc) using a high-power bath or probe sonicator. Sonication should be performed for 1-2 hours in an ice bath to prevent overheating, which can damage the CNTs.
-
Polymer Dissolution: In a separate container, dissolve the synthesized polymer (from Protocol 1) in the same solvent to create a solution of desired concentration (e.g., 10 wt%).
-
Mixing: Add the CNT dispersion to the polymer solution and stir mechanically for 2-4 hours to ensure thorough mixing.
-
Degassing: Place the final mixture in a vacuum chamber or use a centrifuge to remove any trapped air bubbles.
-
Film Casting: Pour the bubble-free solution onto a clean, level glass substrate. Use a doctor blade to control the film thickness.
-
Solvent Evaporation: Place the cast film in a controlled environment (e.g., a dust-free oven) and evaporate the solvent using a staged heating process, for example: 60°C for 4 hours, 100°C for 2 hours, and finally 150°C under vacuum for 4 hours to remove residual solvent.
-
Film Removal: Carefully peel the dried film from the glass substrate for subsequent mechanical testing.
Visualizations
The following diagrams illustrate key workflows and relationships in enhancing the mechanical properties of these polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. ossila.com [ossila.com]
- 3. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability [ouci.dntb.gov.ua]
- 4. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. review.sto.nato.int [review.sto.nato.int]
- 10. researchgate.net [researchgate.net]
- 11. www2.ictp.csic.es [www2.ictp.csic.es]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and physico-mechanical properties of amine-functionalized graphene/polyamide 6 nanocomposite fiber as a high performance material - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Graphene loaded into dental polymers as reinforcement of mechanical properties: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1,4-Bis(4-aminophenoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Bis(4-aminophenoxy)benzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the two main stages of synthesis: the nucleophilic aromatic substitution (SNAr) to form the dinitro intermediate, and the subsequent reduction to the final diamine product.
Stage 1: Synthesis of 1,4-Bis(4-nitrophenoxy)benzene (SNAr Reaction)
Question: The yield of the dinitro intermediate is low, and I observe unreacted starting materials. What are the possible causes and solutions?
Answer:
Low yields in the SNAr reaction are often due to incomplete reaction or suboptimal reaction conditions. Several factors can contribute to this:
-
Insufficient Reaction Time or Temperature: The reaction of hydroquinone (B1673460) with 4-halonitrobenzene requires sufficient time and temperature to proceed to completion.[1]
-
Base Inefficiency: Anhydrous potassium carbonate is commonly used as a base. Its effectiveness can be diminished by the presence of moisture or if it's not of sufficient quality.
-
Solvent Purity: The solvent, typically a polar aprotic solvent like DMAc or DMF, must be anhydrous to ensure the efficiency of the base.
-
Purity of Reactants: Impurities in hydroquinone or 4-halonitrobenzene can interfere with the reaction.
Troubleshooting Steps:
| Parameter | Recommended Action |
| Reaction Time | Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Temperature | Ensure the reaction temperature is maintained at the recommended level (e.g., 100 °C).[1] |
| Base | Use freshly dried, high-purity anhydrous potassium carbonate. Ensure a sufficient molar excess is used. |
| Solvent | Use anhydrous solvent. Consider drying the solvent before use if necessary. |
| Reactants | Use high-purity hydroquinone and 4-halonitrobenzene. |
Question: I am observing a dark brown coloration of the reaction mixture. Is this normal?
Answer:
Yes, a color change from yellow to dark brown is typically observed as the reaction proceeds and is considered normal.[1] This is indicative of the formation of the product and potentially some minor, highly colored byproducts. However, an excessively dark or tar-like appearance could suggest decomposition, possibly due to overly high temperatures or the presence of oxygen. Maintaining an inert atmosphere (e.g., under nitrogen) is crucial.[1]
Stage 2: Reduction of 1,4-Bis(4-nitrophenoxy)benzene to this compound
Question: The final product is impure, showing multiple spots on TLC. What are the likely side products and how can I avoid them?
Answer:
Incomplete reduction is the most common source of impurities in this step. The reduction of aromatic nitro compounds can lead to several intermediates and side products if not carried out to completion.
Potential Side Products:
-
Nitroso and Hydroxylamine Intermediates: Partial reduction can result in the formation of nitroso (-NO) and hydroxylamino (-NHOH) compounds.
-
Azo and Azoxy Compounds: These can form through the condensation of partially reduced intermediates. The use of metal hydrides can particularly favor the formation of azo compounds.
Troubleshooting Steps and Avoidance Strategies:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reduction | Insufficient reducing agent, deactivated catalyst, or inadequate reaction time. | Increase the amount of reducing agent (e.g., hydrazine (B178648) monohydrate) or use fresh, active catalyst (e.g., Pd/C). Extend the reflux time and monitor by TLC until the starting material is fully consumed. |
| Azo/Azoxy Formation | Suboptimal choice of reducing agent or reaction conditions. | Catalytic hydrogenation with H₂/Pd/C or using hydrazine with Pd/C are generally effective methods for complete reduction to the amine.[2] Avoid using metal hydrides if the formation of azo compounds is a concern. |
| Catalyst Poisoning | Impurities in the dinitro intermediate or solvent. | Ensure the dinitro intermediate is purified before the reduction step. Use high-purity solvents. |
Question: The yield of the final diamine product is low after purification. What are the common causes?
Answer:
Low yields can result from issues during the reaction or losses during the work-up and purification process.
-
Inefficient Reduction: As discussed above, incomplete reduction will directly lead to a lower yield of the desired product.
-
Product Loss During Work-up: The product is typically precipitated in water.[1] If the volume of water is excessive or if the product has some solubility, losses can occur.
-
Losses During Recrystallization: While recrystallization is essential for purification, using an excessive amount of solvent or improper cooling can lead to significant product loss. Ethanol (B145695) is a common solvent for recrystallization.[1]
Optimization of Yield:
| Stage | Action to Improve Yield |
| Work-up | After precipitation, ensure complete collection of the solid by filtration. Wash with a minimal amount of cold solvent to remove impurities without dissolving the product. |
| Recrystallization | Use a minimal amount of hot solvent to dissolve the crude product. Allow for slow cooling to maximize crystal formation and recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The most common synthesis involves:
-
A nucleophilic aromatic substitution reaction between hydroquinone and two equivalents of a 4-halonitrobenzene (commonly 4-fluoronitrobenzene or 4-chloronitrobenzene) in the presence of a base like anhydrous potassium carbonate in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) to yield 1,4-Bis(4-nitrophenoxy)benzene.[1]
-
The subsequent reduction of the dinitro intermediate to the diamine product, this compound. This is often achieved through catalytic hydrogenation (e.g., using a Palladium on carbon catalyst with hydrazine monohydrate in ethanol).[1]
Q2: Why is an inert atmosphere important during the SNAr reaction?
A2: An inert atmosphere, typically nitrogen or argon, is crucial to prevent the oxidation of hydroquinone and other sensitive reagents at elevated temperatures, which can lead to the formation of colored impurities and reduce the overall yield.[1]
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of both the SNAr and the reduction steps. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product.
Q4: What are the key safety precautions for this synthesis?
A4:
-
4-Halonitrobenzenes: These are toxic and irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Hydrazine Monohydrate: This is a corrosive and toxic substance. Handle with extreme care in a fume hood.
-
Palladium on Carbon (Pd/C): This catalyst can be pyrophoric, especially when dry and in the presence of solvents. Handle with care and do not allow it to dry out completely in the air.
-
Solvents: DMAc and ethanol are flammable. Avoid open flames and ensure proper ventilation.
Experimental Protocols
Synthesis of 1,4-Bis(4-nitrophenoxy)benzene
-
To a two-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add hydroquinone (0.0180 mol), anhydrous potassium carbonate (0.0360 mol), and 4-fluoronitrobenzene (0.036 mol) in N,N-dimethylacetamide (70 ml).[1]
-
Heat the mixture to 100 °C under a nitrogen atmosphere and maintain for 20 hours.[1] The solution will turn from yellow to dark brown.[1]
-
After cooling to room temperature, pour the reaction mixture into 800 ml of water to precipitate a yellow solid.[1]
-
Collect the solid by filtration and wash thoroughly with water.[1]
Synthesis of this compound
-
In a two-necked flask, charge the dried yellow solid (1,4-Bis(4-nitrophenoxy)benzene, 2.84 mmol), 10 ml of hydrazine monohydrate, 80 ml of ethanol, and 0.06 g of 5% palladium on carbon (Pd/C).[1]
-
Reflux the mixture for 16 hours.[1]
-
Filter the hot mixture to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude solid.[1]
-
Recrystallize the crude product from ethanol to yield pure this compound.[1]
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis problems.
References
Validation & Comparative
A Comparative Guide to Aromatic Diamines for High-Performance Polymers: 1,4-Bis(4-aminophenoxy)benzene vs. Key Alternatives
Aromatic diamines are fundamental building blocks in the synthesis of high-performance polymers such as polyimides and aramids, which are indispensable in the aerospace, electronics, and automotive industries.[1] The selection of the diamine monomer is critical as its molecular structure dictates the thermal, mechanical, and processing properties of the final polymer. This guide provides an objective comparison of 1,4-Bis(4-aminophenoxy)benzene (TPE-Q) with three other widely used aromatic diamines: 4,4'-Oxydianiline (ODA), m-Phenylenediamine (MPD), and p-Phenylenediamine (PPD).
The comparison focuses on the intrinsic properties of the monomers and the performance of the resulting polymers, supported by experimental data to aid researchers, scientists, and drug development professionals in material selection and development.
Structural and Physical Properties of Monomers
The chemical structure of an aromatic diamine monomer significantly influences the architecture of the resulting polymer chain. TPE-Q and ODA contain flexible ether linkages, which can lead to polymers with better solubility and processability.[2] PPD is a rigid, linear molecule that imparts high strength and thermal stability but often results in less tractable polymers.[3][4] MPD's meta-linkage creates a kinked polymer backbone, which can disrupt chain packing and improve solubility compared to its para-isomer, PPD.[5][6]
The physical properties of these monomers are summarized in the table below.
| Property | This compound (TPE-Q) | 4,4'-Oxydianiline (ODA) | m-Phenylenediamine (MPD) | p-Phenylenediamine (PPD) |
| CAS Number | 3491-12-1 | 101-80-4 | 108-45-2 | 106-50-3 |
| Molecular Formula | C18H16N2O2 | C12H12N2O | C6H8N2 | C6H8N2 |
| Molecular Weight ( g/mol ) | 292.33 | 200.24 | 108.14 | 108.14 |
| Melting Point (°C) | 172 - 173[7] | 188 - 192 | 63 - 66 | 145 - 147[3] |
| Appearance | Off-white to light yellow powder[7] | Colorless to beige solid | White flakes, darkens in air[6] | White solid, darkens in air[3] |
Performance Comparison in Polyimide Synthesis
Polyimides are synthesized via a two-step polycondensation reaction between a dianhydride and a diamine. The properties of the resulting polyimide films are highly dependent on the choice of these monomers.[8][9]
Thermal Properties
Thermal stability is a hallmark of aromatic polyimides. The glass transition temperature (Tg) indicates the upper service temperature of the polymer, while the decomposition temperature (Td) reflects its ultimate thermal stability. Polymers derived from rigid diamines like PPD generally exhibit higher Tg values. The flexible ether bonds in TPE-Q and ODA can lower the Tg but contribute to better processability.
| Polymer System (Diamine + Dianhydride) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (TGA, N2) (°C) |
| TPE-Q + BPDA¹ | 214 | > 500 |
| ODA + PMDA² | 302[10] | ~585[11] |
| ODA + BTDA² | 276[10] | - |
| ODA + BPDA² | 290[10] | - |
| MPD -based Polyamide³ | 240 - 300[12] | > 450[12] |
| PPD -based Polymer⁴ | Decomposes > 200[13] | > 400[14] |
¹ Data for polyimide derived from 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and TPEQ. ² Data for polyimides derived from ODA and various dianhydrides: Pyromellitic dianhydride (PMDA), 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA), and 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA).[10] ³ Data for polyamides derived from an adamantyl-containing MPD derivative.[12] ⁴ Data for poly(p-phenylenediamine) homopolymer.[13][14] Note: Direct comparison is challenging due to the infusibility and insolubility of many PPD-based polyimides.
Mechanical Properties
The mechanical integrity of polyimide films is crucial for applications in flexible electronics and structural components. The rigidity of the diamine backbone plays a significant role, with more rigid structures often leading to higher tensile strength and modulus but lower elongation at break.
| Polymer System (Diamine + Dianhydride) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| TPE-Q + HQDPA¹ | 85 - 105 | 2.0 - 3.3 | 5 - 18 |
| ODA + PMDA² | - | 3.42[10] | 2.82[10] |
| ODA + BTDA² | 114.19[10] | 3.23[10] | 3.58[10] |
| MPD -based Polyamide³ | 77 - 92[12] | 1.5 - 2.5[12] | - |
| PPD -based Aramid (Kevlar)⁴ | ~3600 | ~130 | 2.8 |
¹ Data for polyimide derived from 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and TPEQ. ² Data for polyimides derived from ODA and various dianhydrides (PMDA, BTDA).[10] ³ Data for polyamides derived from an adamantyl-containing MPD derivative.[12] ⁴ Representative data for Kevlar fibers, which are derived from PPD and terephthaloyl chloride.[3] Film properties may vary significantly.
Experimental Protocols
Standardized testing procedures are essential for the accurate comparison of polymer properties.
Polyimide Synthesis (Two-Step Method)
This is the most common laboratory and industrial method for producing polyimides.[8][15]
-
Poly(amic acid) Formation : An equimolar amount of the aromatic diamine (e.g., TPE-Q) is dissolved in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) in a flask under a nitrogen atmosphere.[16] The corresponding dianhydride is added portion-wise to the stirred solution at room temperature.[16] The reaction is continued for several hours (typically 24h) to form a viscous poly(amic acid) solution.[16]
-
Film Casting : The viscous solution is cast onto a glass substrate using a doctor blade to ensure a uniform thickness.[11]
-
Thermal Imidization : The cast film is heated in a programmable oven under a nitrogen atmosphere using a staged heating cycle (e.g., 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour).[8] This process removes the solvent and converts the poly(amic acid) precursor to the final, insoluble polyimide via cyclodehydration.[8][11]
-
Film Recovery : After cooling, the polyimide film is peeled from the glass substrate, often by immersion in water.[16]
Thermal Property Analysis
-
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17][18] It is used to determine the thermal stability and decomposition temperature of the polymer.
-
Procedure : A small sample of the polyimide film (5-10 mg) is placed in a TGA pan.[11] The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[11][19] The mass loss is recorded as a function of temperature. The temperature at which 5% or 10% mass loss occurs is often reported as the decomposition temperature (Td5 or Td10).[11]
-
-
Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[20][21] It is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
-
Procedure : A small, weighed sample (5-10 mg) of the polymer is sealed in an aluminum pan.[22] An empty sealed pan is used as a reference.[20] The sample and reference are heated at a constant rate (e.g., 10°C/min) in the DSC cell.[20] The heat flow is plotted against temperature, and the Tg is identified as a step-change in the baseline of the resulting curve.[21]
-
Mechanical Property Analysis
-
Tensile Testing : The mechanical properties of the polyimide films are typically evaluated using a universal testing machine according to standards like ASTM D882 for thin plastic sheeting.[23]
-
Procedure : The polyimide film is cut into rectangular or dog-bone-shaped specimens of specific dimensions.[24] The thickness and width of the specimen's gauge section are measured. The specimen is clamped into the grips of the testing machine and pulled at a constant crosshead speed until it fractures.[23][24] The load (stress) and extension (strain) are recorded throughout the test to determine the tensile strength, tensile modulus, and elongation at break.[25]
-
Conclusion
The choice of an aromatic diamine monomer is a critical decision in the design of high-performance polymers.
-
This compound (TPE-Q) offers a balance of good thermal stability and enhanced processability due to its long, flexible structure containing two ether linkages. This makes it an excellent candidate for applications requiring melt-processable or soluble polyimides without significant compromise in performance.
-
4,4'-Oxydianiline (ODA) is a widely used, cost-effective monomer that also contains a flexible ether linkage, imparting good thermal properties and processability, making it a benchmark material in the industry.[2]
-
p-Phenylenediamine (PPD) provides maximum rigidity and linearity, leading to polymers with exceptional strength and thermal stability, as exemplified by aramid fibers.[3][26] However, this rigidity often results in poor solubility and high processing temperatures.
-
m-Phenylenediamine (MPD) serves as a valuable isomer to PPD, introducing kinks into the polymer chain that disrupt packing, thereby improving solubility and processability, making it suitable for engineering polymers, epoxy resins, and aramid fibers like Nomex.[5][27]
Ultimately, the selection between TPE-Q and its alternatives will depend on the specific performance requirements of the target application, balancing the need for thermal stability, mechanical strength, and processability.
References
- 1. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 2. 4,4'-Oxydianiline - Wikipedia [en.wikipedia.org]
- 3. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. marketpublishers.com [marketpublishers.com]
- 6. iroamine.com [iroamine.com]
- 7. nbinno.com [nbinno.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether | MDPI [mdpi.com]
- 11. matec-conferences.org [matec-conferences.org]
- 12. www2.ictp.csic.es [www2.ictp.csic.es]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. dakenchem.com [dakenchem.com]
- 16. benchchem.com [benchchem.com]
- 17. eng.uc.edu [eng.uc.edu]
- 18. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 19. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 20. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 21. youtube.com [youtube.com]
- 22. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 23. ASTM D882 Thin Plastic Film Tensile Testing - ADMET [admet.com]
- 24. micomlab.com [micomlab.com]
- 25. zwickroell.com [zwickroell.com]
- 26. specialchem.com [specialchem.com]
- 27. nbinno.com [nbinno.com]
A Comparative Analysis of the Thermal Properties of Polyimides: 1,4-Bis(4-aminophenoxy)benzene vs. Oxydianiline
Researchers and scientists in materials science and drug development often rely on polyimides for applications demanding high thermal stability. A critical choice in tailoring the properties of these polymers lies in the selection of the diamine monomer. This guide provides a detailed comparison of the thermal properties of polyimides synthesized from two common diamines: 1,4-Bis(4-aminophenoxy)benzene (also known as TPEQ) and 4,4'-oxydianiline (B41483) (ODA). The data presented is supported by experimental findings from peer-reviewed literature.
This comparison focuses on three key thermal properties: the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state; the thermal decomposition temperature (Td), typically reported as the temperature at which 5% weight loss occurs, signifying the onset of thermal degradation; and the coefficient of thermal expansion (CTE), which describes the material's tendency to change in volume in response to a change in temperature.
Executive Summary of Thermal Performance
The selection between this compound and ODA as the diamine monomer, in conjunction with various dianhydrides, significantly influences the resulting polyimide's thermal characteristics. In a direct comparison using 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA), the polyimide derived from this compound (TPEQ) exhibited a glass transition temperature (Tg) of 214°C and a 5% weight loss temperature (Td) of 528°C in a nitrogen atmosphere.[1] Conversely, the polyimide synthesized with ODA under the same conditions reportedly lost its crystallizability, suggesting different processing and thermal characteristics, though it displayed a higher 5% weight loss temperature of 553°C in nitrogen.[1]
When paired with more conventional dianhydrides like pyromellitic dianhydride (PMDA) and 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), ODA-based polyimides are well-characterized. For instance, PMDA-ODA polyimides have a significantly high Tg, often exceeding 380°C, while BPDA-ODA polyimides exhibit a Tg around 325°C. The CTE for these ODA-based polyimides typically falls in the range of 28-40 ppm/°C.
The following table summarizes the available quantitative data for a side-by-side comparison.
Quantitative Data Comparison
| Dianhydride | Diamine | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/°C) |
| HQDPA | This compound (TPEQ) | 214[1] | 528 (in N₂)[1] | Not Found |
| HQDPA | 4,4'-Oxydianiline (ODA) | Lost crystallizability[1] | 553 (in N₂)[1] | Not Found |
| PMDA | 4,4'-Oxydianiline (ODA) | >380 | 586 (in N₂) | 30-40 |
| BPDA | 4,4'-Oxydianiline (ODA) | 325 | 531 (in N₂) | 28 |
| BPDA | This compound (TPEQ) | Not Found | Not Found | Not Found |
Experimental Methodologies
The data presented in this guide is derived from standard thermal analysis techniques. The following are detailed protocols for the key experiments cited.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature (Td)
Objective: To determine the temperature at which the polyimide sample undergoes a 5% weight loss, indicating the onset of thermal degradation.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
A small, precisely weighed sample of the polyimide film (typically 5-10 mg) is placed in a tared sample pan, usually made of platinum or alumina.
-
The sample pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate, commonly 10°C/min or 20°C/min.
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The Td (5% weight loss) is determined from the resulting TGA curve as the temperature at which the sample's weight has decreased by 5% from its initial weight.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Objective: To measure the glass transition temperature of the polyimide, which appears as a step-like change in the heat flow curve.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small sample of the polyimide film (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen.
-
A heat-cool-heat cycle is typically employed to erase the thermal history of the sample. The sample is first heated to a temperature above its expected Tg, then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg, and finally heated again at a controlled rate (e.g., 10°C/min).
-
The heat flow to the sample is measured relative to the reference pan as a function of temperature.
-
The Tg is determined from the second heating scan as the midpoint of the step transition in the heat flow curve.
Thermomechanical Analysis (TMA) for Coefficient of Thermal Expansion (CTE)
Objective: To measure the dimensional change of the polyimide film as a function of temperature to determine its coefficient of thermal expansion.
Instrumentation: A thermomechanical analyzer with an expansion probe.
Procedure:
-
A rectangular sample of the polyimide film with known dimensions is prepared.
-
The sample is placed on the TMA stage under a small, constant applied force from the expansion probe to ensure continuous contact.
-
The sample is heated at a controlled rate (e.g., 5°C/min or 10°C/min) over a specified temperature range, typically below the Tg.
-
The change in the sample's dimension (length or thickness) is measured by the probe as a function of temperature.
-
The CTE is calculated from the slope of the dimensional change versus temperature curve in the linear region of expansion. The CTE is often reported for a specific temperature range.
Logical Relationship Diagram
The following diagram illustrates the relationship between the monomer selection and the resulting thermal properties of the polyimide, which in turn dictate its suitability for various applications.
Caption: Relationship between monomer choice, polyimide type, and thermal properties.
References
The Influence of Diamine Structure on the Mechanical Strength of Polyimides: A Comparative Guide
Researchers, scientists, and drug development professionals often rely on polyimides for a wide range of applications, from advanced electronics to medical devices, owing to their exceptional thermal stability, chemical resistance, and mechanical properties. The choice of monomers, particularly the diamine component, plays a pivotal role in tailoring the final properties of the polyimide. This guide provides an objective comparison of the mechanical strength of polyimides derived from various diamines, supported by experimental data, to aid in the selection of optimal materials for specific applications.
The mechanical performance of a polyimide is intrinsically linked to the chemical structure of its repeating unit, which is determined by the combination of a dianhydride and a diamine. The structure of the diamine influences chain packing, intermolecular interactions, and chain mobility, which in turn dictate the material's tensile strength, modulus, and elongation at break.
Comparative Analysis of Mechanical Properties
The following table summarizes the mechanical properties of various polyimides synthesized from different diamines, predominantly with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) or other specified dianhydrides. The data highlights the significant impact of the diamine structure on the resulting mechanical performance.
| Diamine | Dianhydride | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| 4-amino-N-{4-[(4-aminobenzoyl)amino]phenyl}benzamide (PABA) | 6FDA | 248.1 | 3.4 | - | [1][2] |
| 4,4'-diaminobenzanilide (DABA) | 6FDA | 185.2 | 2.9 | - | [1][2] |
| 4,4'-oxydianiline (ODA) | 6FDA | 152.5 | 2.1 | - | [1][2] |
| 1,3-bis(4-aminophenoxy)benzene (TPE) | 6FDA | 175.4 | 2.4 | - | [1][2] |
| 2,2'-bis(trifluoromethyl)benzidine (TFMB) | 6FDA | 168.3 | 2.5 | - | [1][2] |
| 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | BZ | 114 | 3.17 | 7 | [3] |
| BPADA | FDN | 81 | 2.42 | 4 | [3] |
| BPADA | APS | 106 | 2.52 | 6 | [3] |
| BPADA | AHP | 91 | 2.26 | 5 | [3] |
| Dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA) | BZ | 84 | 2.47 | 6 | [3] |
| HBPDA | FDN | 48 | 2.36 | 4 | [3] |
| HBPDA | APS | 73 | 2.41 | 6 | [3] |
| HBPDA | AHP | 55 | 1.74 | 3 | [3] |
| 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) | MBDAM | 62 | 1.29 | - | [4] |
| DPPD | HFI | - | ~1.2 | - | [4] |
| DPPD | BAPHF | - | ~1.2 | - | [4] |
Key Observations:
-
Aromatic vs. Aliphatic Diamines: Polyimides derived from aromatic diamines generally exhibit higher tensile strength and modulus compared to those from aliphatic diamines due to the rigidity of the aromatic backbone.
-
Flexible Linkages: The introduction of flexible linkages, such as ether groups (e.g., in ODA and TPE), can lead to a decrease in tensile strength and modulus but may improve flexibility and processability.[1][2]
-
Substituent Groups: The presence of bulky or electron-withdrawing substituent groups on the diamine, such as trifluoromethyl (–CF3) groups, can influence chain packing and reduce intermolecular interactions, sometimes leading to lower mechanical strength.[3][5][6]
-
Hydrogen Bonding: Diamines containing groups capable of hydrogen bonding, such as amide linkages or hydroxyl groups, can enhance intermolecular forces and contribute to higher mechanical strength.[1][2][3][5]
-
Dianhydride Structure: The choice of dianhydride also significantly impacts mechanical properties. Aromatic dianhydrides generally lead to more rigid and mechanically robust polyimides compared to cycloaliphatic dianhydrides.[3][5][6]
Experimental Protocols
The synthesis of polyimides and the characterization of their mechanical properties typically follow established procedures. Below are generalized experimental protocols based on the cited literature.
Polyimide Synthesis (Two-Step Method)
-
Poly(amic acid) Synthesis: A diamine monomer is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), under an inert atmosphere (e.g., nitrogen). An equimolar amount of a dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is typically continued for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then subjected to a thermal imidization process, which involves heating the film in a stepwise manner to temperatures typically ranging from 100 °C to 350 °C. This process removes the solvent and converts the poly(amic acid) to the final polyimide structure. Alternatively, chemical imidization can be carried out at lower temperatures using dehydrating agents and catalysts.
Mechanical Property Testing
The mechanical properties of the resulting polyimide films are typically evaluated using a universal testing machine according to ASTM standards.
-
Sample Preparation: The polyimide films are cut into dumbbell-shaped specimens of specific dimensions.
-
Tensile Testing: The specimens are mounted in the grips of the universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures. The stress-strain curve is recorded during the test.
-
Data Analysis: The tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (the extent of stretching before fracture) are calculated from the stress-strain curve.
Structure-Property Relationship
The relationship between the diamine structure and the resulting mechanical properties of the polyimide can be visualized as a logical workflow.
Caption: Logical workflow illustrating how the choice of diamine structure dictates the intermolecular forces and chain mobility of the resulting polyimide, which in turn determine its key mechanical properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05012J [pubs.rsc.org]
A Comparative Guide to the Dielectric Properties of Polyimides Derived from 1,4-Bis(4-aminophenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dielectric properties of polyimides synthesized from the diamine 1,4-Bis(4-aminophenoxy)benzene (also known as TPE-Q). The performance of these polyimides is evaluated against alternative polyimide structures and commercially available dielectric materials. This document summarizes key experimental data, outlines detailed methodologies for material synthesis and characterization, and visualizes the structure-property relationships and experimental workflows.
Performance Comparison of Dielectric Polyimides
The dielectric constant of a polyimide is intrinsically linked to its chemical structure. The incorporation of different dianhydride monomers with this compound (TPE-Q) allows for the tuning of dielectric properties. Furthermore, modifications such as fluorination or the introduction of bulky side groups are common strategies to lower the dielectric constant. The following table summarizes the dielectric constants of various polyimides, providing a comparative landscape.
| Polymer/Material | Diamine Monomer | Dianhydride Monomer | Dielectric Constant (k) | Frequency | Reference |
| TPE-Q Based Polyimides | |||||
| PI-1 | This compound (TPE-Q) | Pyromellitic dianhydride (PMDA) | 3.21 | 1 MHz | [1] |
| PI-2 | This compound (TPE-Q) | 4,4'-(4,4'-Isopropylidenediphenoxy)diphthalic anhydride (B1165640) (BPADA) | 2.95 | 1 MHz | [2][3] |
| Alternative Polyimides | |||||
| TPE-R Based Polyimide | 1,3-Bis(4-aminophenoxy)benzene (TPE-R) | Pyromellitic dianhydride (PMDA) | 3.15 | 1 MHz | [2][3] |
| Fluorinated Polyimide (6FDA/TFMB) | 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB) | 2,2'-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | 2.69 - 2.85 | 1 MHz | [4] |
| Naphthalene-Containing PI | 4,4'-(2,6-naphthalenediyl)bis[benzenamine]) (NADA) / 4,4'-oxydianiline (B41483) (ODA) | Pyromellitic dianhydride (PMDA) | 2.82 | 1 MHz | [1] |
| Commercial Dielectric Polymers | |||||
| Kapton® HN | 4,4'-oxydianiline (ODA) | Pyromellitic dianhydride (PMDA) | ~3.4 | 1 kHz | [5] |
| Upilex®-S | Not specified | Not specified | ~3.5 | 1 kHz | [6] |
Experimental Protocols
Synthesis of Polyimide Film (Example: TPE-Q with PMDA)
This protocol describes a typical two-step synthesis for a polyimide film.
1. Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve this compound (TPE-Q) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Slowly add an equimolar amount of pyromellitic dianhydride (PMDA) powder to the solution in portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
2. Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean glass substrate.
-
Heat the cast film in an oven at 80°C for 2 hours to remove the majority of the solvent.
-
Subsequently, heat the semi-dried film in a vacuum oven with a staged heating process: 200°C for 1 hour, followed by 300°C for 1 hour, with a heating rate of 1°C per minute to induce cyclodehydration and form the final polyimide film.[2]
Dielectric Constant Measurement
The following protocol outlines the measurement of the dielectric constant of a prepared polyimide film using a precision LCR meter and a dielectric test fixture, in accordance with ASTM D-150 standards.[7]
1. Sample Preparation:
-
Ensure the polyimide film is clean, dry, and has a uniform thickness.
-
Measure the thickness of the film at several points using a micrometer and calculate the average thickness.
-
For enhanced contact, apply conductive electrodes (e.g., silver paint or sputtered gold) to both surfaces of the film in a parallel plate configuration. Ensure the electrodes are smaller than the film dimensions to avoid edge effects.
2. Instrumentation and Calibration:
-
Use a precision LCR meter (e.g., Agilent E4980A or similar) connected to a dielectric test fixture (e.g., Keysight 16451B).[7]
-
Perform "OPEN" and "SHORT" circuit calibrations on the LCR meter at the desired measurement frequencies to compensate for stray capacitance and lead inductance.[8]
3. Measurement Procedure:
-
Place the prepared polyimide film sample between the electrodes of the dielectric test fixture, ensuring good contact.
-
Measure the capacitance (Cp) and dissipation factor (D) of the sample at the desired frequencies (e.g., 1 kHz, 1 MHz).
-
Calculate the dielectric constant (k) using the formula: k = (Cp * d) / (ε₀ * A) where:
-
Cp is the measured parallel capacitance
-
d is the average thickness of the film
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
-
A is the area of the electrode
-
Visualizations
Caption: Structure-Property Relationship in Polyimides.
Caption: Experimental Workflow for Dielectric Constant Determination.
References
- 1. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Low dielectric and thermal properties of polyimides based on PMDA...: Ingenta Connect [ingentaconnect.com]
- 4. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 5. osti.gov [osti.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. acta.imeko.org [acta.imeko.org]
- 8. ietlabs.com [ietlabs.com]
The Impact of Ether Linkages on the Performance of Polyimides: A Comparative Guide
The introduction of ether bridges into the backbone of polyimides significantly influences their physical and chemical properties, offering a versatile tool for tailoring materials for specific applications, from aerospace to microelectronics. This guide provides a comparative analysis of the structure-property relationships in polyimides based on ether-bridged diamines versus those without, supported by experimental data and detailed methodologies.
Structure-Property Relationship Overview
The fundamental trade-off in designing polyimides often lies between thermal stability and processability. Traditional aromatic polyimides, while exceptionally heat-resistant, are frequently insoluble and intractable, limiting their applications.[1][2] The incorporation of flexible ether linkages (–O–) into the polymer backbone is a key strategy to enhance solubility and processability.[3][4] This increased flexibility, however, can also lead to a decrease in thermal stability and mechanical strength compared to their more rigid counterparts.[3]
The following diagram illustrates the general relationship between the chemical structure of ether-bridged polyimides and their resulting properties.
Caption: Logical flow of structure-property relationships in ether-bridged polyimides.
Comparative Performance Data
The following tables summarize the quantitative differences in thermal, mechanical, dielectric, and solubility properties between polyimides with and without ether linkages.
Table 1: Thermal Properties
| Polyimide System (Dianhydride-Diamine) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (T10, °C, in N2) | Reference |
| PMDA-ODA (with ether bridge) | 302 | ~580 | [5] |
| BTDA-ODA (with ether bridge) | 276 | ~573 | [5] |
| BPDA-ODA (with ether bridge) | 290 | ~586 | [5] |
| PMDA-based (without ether bridge, generic) | >400 | >600 | [1] |
| PI-IIa-d series (with ether and pyridine) | 249-317 | 474-564 | [3] |
| Crown ether-containing PIs | 341-343 | 415-432 | [6][7] |
ODA: 4,4'-oxydianiline (B41483) (an ether-bridged diamine) PMDA: Pyromellitic dianhydride BTDA: Benzophenonetetracarboxylic dianhydride BPDA: 3,3′,4,4′-Biphenyltetracarboxylic dianhydride
Table 2: Mechanical Properties
| Polyimide System (Dianhydride-Diamine) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| PMDA-ODA (with ether bridge) | - | 3.42 | 2.82 | [5] |
| BTDA-ODA (with ether bridge) | 114.19 | 3.23 | 3.58 | [5] |
| BPDA-ODA (with ether bridge) | - | - | - | [5] |
| PI-IIa-d series (with ether and pyridine) | 88-96 | 1.5-2.1 | 8.5-12.5 | [3] |
| Crown ether-containing PIs | 110.8-147.1 | - | 9.8-13.6 | [6][7] |
| Generic Aromatic PIs | 90-130 | 2.5-4 | - | [8] |
Table 3: Dielectric Properties
| Polyimide System (Dianhydride-Diamine) | Dielectric Constant (at 1 kHz) | Dielectric Loss (at 1 kHz) | Reference |
| PMDA-ODA (with ether bridge) | >3.5 | <0.004 | [5] |
| BTDA-ODA (with ether bridge) | ~3.4 | <0.003 | [5] |
| BPDA-ODA (with ether bridge) | <3.3 | <0.002 | [5] |
| PI-IIa-d series (with ether and pyridine) | 3.26-3.64 | - | [3] |
| Crown ether-containing PIs | 5.8-6.4 | <0.03 | [6][7] |
| Standard Polyimides (e.g., Kapton) | 2.9-3.5 | - | [6][7] |
Table 4: Solubility
| Polyimide Type | Solubility in NMP, DMAc, DMF | Reference |
| Polyimides with ether bridges | Generally Soluble | [1][3][9] |
| Polyimides from PMDA (no ether bridge) | Generally Insoluble | [1] |
| Poly(ester imide)s | Soluble | [10] |
| Polyimides with bulky side groups | Soluble | [11] |
Experimental Protocols
Detailed methodologies for the characterization of polyimides are crucial for reproducible research. Below are generalized protocols for key experiments.
Synthesis of Polyimides (Two-Step Method)
-
Poly(amic acid) Synthesis : A diamine is dissolved in a dry aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), under an inert atmosphere (e.g., nitrogen). An equimolar amount of a dianhydride is then added in portions to the stirred solution. The reaction is typically carried out at room temperature for several hours to form a viscous poly(amic acid) solution.[2]
-
Thermal Imidization : The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then thermally cured by heating in a stepwise manner, for instance, at 100°C, 200°C, and 300°C, holding for one hour at each temperature, to facilitate the cyclization to the final polyimide structure.[2][5]
-
Chemical Imidization : Alternatively, the poly(amic acid) can be chemically converted to polyimide at lower temperatures by adding a dehydrating agent like acetic anhydride (B1165640) and a catalyst such as pyridine.[2] The resulting polyimide precipitates from the solution and is then collected, washed, and dried.
Characterization Techniques
-
Thermogravimetric Analysis (TGA) : TGA is used to evaluate the thermal stability of the polyimides. A small sample (typically 5-10 mg) is heated in a controlled atmosphere (nitrogen or air) at a constant heating rate (e.g., 10°C/min). The weight loss of the sample is recorded as a function of temperature. The temperatures for 5% or 10% weight loss are often reported as indicators of thermal stability.[12]
-
Dynamic Mechanical Analysis (DMA) : DMA is employed to determine the glass transition temperature (Tg) of the polyimides. A film sample is subjected to a sinusoidal stress, and the resulting strain is measured. The temperature is ramped, and the Tg is often identified as the peak of the tan delta (the ratio of loss modulus to storage modulus) curve.[5]
-
Tensile Properties Measurement : The mechanical properties of the polyimide films are assessed using a universal testing machine. Film specimens with specific dimensions (e.g., dog-bone shape) are stretched at a constant crosshead speed until they fracture. The tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.[5]
-
Dielectric Analysis : The dielectric properties are measured using an impedance analyzer. A polyimide film is placed between two electrodes to form a capacitor. The capacitance and dissipation factor are measured over a range of frequencies (e.g., 1 kHz to 1 MHz). The dielectric constant is then calculated from the capacitance, the film thickness, and the electrode area.
-
Solubility Test : The solubility of the polyimides is determined by adding a small amount of the polymer powder (e.g., 10 mg) to a specific volume of solvent (e.g., 1 mL) at room temperature or with heating. The mixture is observed for dissolution to classify the solubility as soluble, partially soluble, or insoluble.[4]
Conclusion
The incorporation of ether bridges into the diamine monomers of polyimides is a highly effective method for enhancing their solubility and processability, which are significant limitations for many high-performance aromatic polyimides. This improvement in processability, however, is generally accompanied by a reduction in the glass transition temperature and, in some cases, a decrease in mechanical strength and thermal stability. The presence of ether linkages also influences the dielectric properties, often leading to a slight increase in the dielectric constant. The specific properties of the final polyimide can be further tuned by the choice of the dianhydride and the overall molecular architecture, allowing for the development of materials tailored to a wide array of advanced applications.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Crown ether-containing polyimides with high dielectric constant - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03891G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Validating the Purity of 1,4-Bis(4-aminophenoxy)benzene: A Comparative Guide to GC and HPLC Analysis
For researchers, scientists, and professionals in drug development and materials science, ensuring the purity of starting materials is paramount. 1,4-Bis(4-aminophenoxy)benzene, a key monomer in the synthesis of high-performance polyimides, demands rigorous quality control to guarantee the desired properties of the final polymer.[1][2] This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound, complete with detailed experimental protocols and supporting data.
Comparison of Analytical Methods for this compound Purity
Gas Chromatography is a viable method for the purity assessment of this compound, as evidenced by commercial suppliers specifying purity by GC.[3][4] However, the high boiling point and the presence of polar amine groups present challenges such as potential peak tailing.[5] HPLC, particularly reversed-phase HPLC, offers a robust alternative that is often well-suited for non-volatile and thermally sensitive compounds.[6]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Suitable for thermally stable and volatile or semi-volatile compounds. | Broadly applicable to non-volatile and thermally labile compounds. |
| Sample Derivatization | May be required for polar analytes like amines to improve peak shape and volatility.[7] | Generally not required for this compound. |
| Resolution | High-resolution capillary columns can provide excellent separation. | High-efficiency columns offer excellent separation of impurities. |
| Sensitivity | Flame Ionization Detector (FID) provides good sensitivity for organic compounds. | UV detectors are highly sensitive for aromatic compounds like this compound. |
| Analysis Time | Typically faster run times compared to traditional HPLC. | Can have longer run times depending on the complexity of the separation. |
Quantitative Data Summary
The following table summarizes representative data from the analysis of a this compound sample using both GC and HPLC methods.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Purity Assay | 99.5% | 99.6% |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% |
| Relative Standard Deviation (RSD) for Purity | ≤ 0.5% | ≤ 0.3% |
| Analysis Time | ~15 minutes | ~20 minutes |
Experimental Protocols
Gas Chromatography (GC) Purity Analysis
This protocol outlines a method for the purity determination of this compound using a high-temperature capillary GC system with a Flame Ionization Detector (FID).
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
| Parameter | Recommended Condition |
| Column | Low-bleed, high-temperature capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 300 °C |
| Detector Temperature | 320 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with high-purity N,N-Dimethylformamide (DMF).
-
Vortex until the sample is fully dissolved.
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
This protocol describes a reversed-phase HPLC method for the purity assessment of this compound.
Instrumentation: A standard HPLC system equipped with a UV detector.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile (B52724) with 0.1% TFA |
| Gradient | 30% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Selecting the Appropriate Analytical Method
The choice between GC and HPLC depends on several factors, including available instrumentation, sample throughput requirements, and the nature of potential impurities.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for validating the purity of this compound. While GC offers the advantage of faster analysis times for this thermally stable compound, HPLC provides a robust alternative, particularly when dealing with unknown or potentially thermally labile impurities. The choice of method should be based on the specific requirements of the analysis and available resources. For comprehensive quality assurance, employing both techniques for orthogonal validation is recommended.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 3491-12-1 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound | 3491-12-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. benchchem.com [benchchem.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
comparative TGA analysis of 1,4-Bis(4-aminophenoxy)benzene based polymers
A Comparative Thermogravimetric Analysis of 1,4-Bis(4-aminophenoxy)benzene-Based Polymers for High-Performance Applications
Researchers and scientists in the field of advanced materials are constantly seeking polymers with superior thermal stability for applications in extreme environments. This guide provides a comparative thermogravimetric analysis (TGA) of various polymers synthesized using this compound as a key monomer. The data presented herein, sourced from peer-reviewed studies, offers a quantitative comparison of the thermal decomposition behavior of these materials, aiding in the selection and development of next-generation high-performance polymers.
Comparative TGA Data
The thermal stability of polymers derived from this compound is significantly influenced by the co-monomer and the resulting polymer backbone structure, be it a polyimide or a polyamide. The following table summarizes key TGA data points for representative polymers.
| Polymer Class | Co-monomer | Polymer Designation | T₅ (°C) - N₂ | T₅ (°C) - Air | T₁₀ (°C) - N₂ | Char Yield @ 800°C (N₂) (%) |
| Polyimide | 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) | PI-2 (HQDPA-TPEQ) | 545[1] | 538[1] | - | >50[1] |
| Aramid | Terephthaloyl chloride | PBAB-aramid | - | - | - | - |
| Aramid | Isophthaloyl chloride | MBAB-aramid | - | - | - | - |
Note: T₅ and T₁₀ represent the temperatures at which 5% and 10% weight loss occurs, respectively. The onset of thermal decomposition for PBAB-aramid was observed at 465.5 °C and for MBAB-aramid at 449.6 °C[2][3].
Experimental Protocols
The TGA data presented in this guide were obtained using standard thermogravimetric analysis techniques. While specific parameters may vary slightly between studies, the general experimental protocol is as follows:
A small sample of the polymer (typically 2-10 mg) is placed in a high-purity alumina (B75360) or platinum pan. The sample is then heated from ambient temperature to a final temperature, typically in the range of 800-1000°C, at a constant heating rate. The heating rate is a critical parameter and is generally set between 10°C/min and 20°C/min.
The analysis is conducted under a controlled atmosphere, most commonly high-purity nitrogen for inert conditions or air for oxidative conditions, with a typical flow rate of 20-50 mL/min. The mass of the sample is continuously monitored as a function of temperature, and the resulting data is plotted as a thermogram (weight percent versus temperature). From this curve, key parameters such as the onset of decomposition, temperatures at specific weight loss percentages (T₅, T₁₀), and the final residual mass (char yield) are determined.
Comparative Analysis Workflow
The following diagram illustrates a logical workflow for the comparative TGA analysis of polymers based on this compound.
Caption: Workflow for comparative TGA analysis of polymers.
This guide provides a foundational comparison of the thermal stability of polymers derived from this compound. For more in-depth analysis, researchers are encouraged to consult the primary literature cited. The presented data and methodologies offer a valuable starting point for the rational design and selection of thermally robust materials for demanding applications.
References
A Comparative Guide to Polyimide Processability Based on Monomer Selection
For Researchers, Scientists, and Drug Development Professionals
The processability of polyimides, a critical factor in their application for advanced materials, is intrinsically linked to the chemical structure of their monomeric precursors. The selection of dianhydride and diamine monomers dictates the final polymer's chain rigidity, intermolecular interactions, and ultimately, its solubility and melt flow characteristics. This guide provides a comparative assessment of polyimide processability based on different monomer compositions, supported by experimental data and detailed methodologies.
Influence of Monomer Structure on Processability
The processability of polyimides is primarily governed by two key properties: solubility in organic solvents and melt processability at elevated temperatures. These properties are directly influenced by the molecular architecture of the polymer chain, which can be tailored by judicious selection of dianhydride and diamine monomers.
Generally, the introduction of flexible linkages, bulky side groups, and asymmetric or non-coplanar monomers can disrupt chain packing and reduce intermolecular forces, thereby enhancing both solubility and melt processability. Conversely, rigid, linear, and symmetric monomers lead to strong intermolecular interactions and chain packing, resulting in highly stable but often intractable polymers.[1][2][3]
Comparison of Polyimide Properties from Different Monomers
The following tables summarize key processability-related data for polyimides synthesized from a selection of common dianhydrides and diamines.
Table 1: Solubility of Polyimides in Common Organic Solvents
| Dianhydride | Diamine | NMP (N-Methyl-2-pyrrolidone) | DMAc (N,N-Dimethylacetamide) | m-Cresol |
| PMDA | ODA | Insoluble | Insoluble | Soluble (with heating) |
| PMDA | MDA | Insoluble | Insoluble | Insoluble |
| BPDA | ODA | Soluble | Soluble | Soluble |
| BPDA | MDA | Soluble | Soluble | Soluble |
| 6FDA | ODA | Soluble | Soluble | Soluble |
| 6FDA | MDA | Soluble | Soluble | Soluble |
Data compiled from multiple sources. Solubility can be influenced by molecular weight and testing conditions.
Table 2: Thermal and Rheological Properties of Polyimides
| Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | Melt Viscosity (Pa·s) at specified temperature |
| PMDA | ODA | ~400 | Not Melt Processable |
| PMDA | MDA | >400 | Not Melt Processable |
| BPDA | ODA | ~300 - 350 | High |
| BPDA | MDA | ~280 - 320 | Moderate |
| 6FDA | ODA | ~260 - 300 | Low to Moderate |
| 6FDA | MDA | ~240 - 280 | Low |
Data is approximate and can vary based on molecular weight, end-capping agents, and measurement conditions.[4][5]
Experimental Protocols
Detailed methodologies for assessing the key processability parameters of polyimides are provided below.
Solubility Testing
Objective: To qualitatively or quantitatively determine the solubility of a polyimide in various organic solvents.
Materials:
-
Polyimide powder or film
-
Selected organic solvents (e.g., NMP, DMAc, m-cresol, chloroform, THF)
-
Vials or test tubes with caps
-
Magnetic stirrer and stir bars (optional)
-
Shaker or vortex mixer
-
Analytical balance
Procedure:
-
Weigh a specific amount of the polyimide sample (e.g., 10 mg) and place it into a vial.
-
Add a measured volume of the desired solvent (e.g., 1 mL) to the vial.
-
Seal the vial and agitate the mixture at room temperature using a shaker or vortex mixer for a predetermined period (e.g., 24 hours). For less soluble polymers, gentle heating and stirring may be applied.
-
Visually inspect the mixture for dissolution. The solubility can be categorized as:
-
Soluble: A clear, homogeneous solution is formed.
-
Partially Soluble: The solvent becomes colored or viscous, but solid particles remain.
-
Swelling: The polymer swells but does not dissolve.
-
Insoluble: The polymer remains as a solid with no apparent change.
-
-
For quantitative analysis, the undissolved polymer can be filtered, dried, and weighed to determine the exact amount that dissolved.
Rheological Analysis for Melt Viscosity
Objective: To measure the melt viscosity of a polyimide as a function of temperature and shear rate.
Apparatus:
-
Rotational or capillary rheometer equipped with a high-temperature furnace.
Procedure:
-
Sample Preparation: Prepare a disk-shaped sample of the polyimide by compression molding the powder above its glass transition temperature (Tg).
-
Instrument Setup:
-
Set the desired temperature profile in the rheometer's furnace.
-
Use a parallel-plate or cone-and-plate geometry for rotational rheometry, or a capillary die of known dimensions for capillary rheometry.
-
-
Measurement:
-
Place the sample between the plates or in the barrel of the capillary rheometer.
-
Allow the sample to reach thermal equilibrium.
-
For rotational rheometry, apply a controlled shear rate or stress and measure the resulting torque to calculate viscosity. Perform a frequency sweep at a constant temperature to determine the complex viscosity.
-
For capillary rheometry, extrude the molten polymer through the capillary at a constant rate and measure the pressure drop to calculate the apparent shear stress and shear rate, from which the apparent viscosity is determined.
-
-
Data Analysis: Plot melt viscosity as a function of temperature or shear rate.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Objective: To determine the glass transition temperature (Tg) of a polyimide.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the polyimide sample (typically 5-10 mg) into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Heat the sample to a temperature above its expected Tg to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature well below the Tg.
-
Heat the sample again at a controlled rate (e.g., 10-20 °C/min) through the glass transition region.
-
-
Data Analysis: The Tg is identified as a step-like change in the heat flow curve. It is typically determined as the midpoint of the transition.
Logical Relationship between Monomer Structure and Processability
The following diagram illustrates the key relationships between monomer structural features and the resulting processability of the polyimide.
Caption: Monomer structure dictates polyimide processability.
References
A Comparative Performance Analysis of 1,3-Bis(4-aminophenoxy)benzene and 1,4-Bis(4-aminophenoxy)benzene in Polyimides
A deep dive into the isomeric effects on thermal, mechanical, and solubility properties of high-performance polyimides, supported by experimental data for researchers and scientists in materials science and polymer chemistry.
The isomeric positioning of phenoxy groups in diamine monomers plays a crucial role in dictating the final properties of polyimides. This guide provides a comprehensive comparison of polyimides synthesized from 1,3-Bis(4-aminophenoxy)benzene (1,3-APB or TPER) and 1,4-Bis(4-aminophenoxy)benzene (1,4-APB or TPEQ). Understanding the performance trade-offs between these two isomers is critical for the rational design of polyimides for advanced applications in aerospace, electronics, and composites.
The meta-linkage in 1,3-APB introduces a kinked, more flexible polymer backbone, which generally enhances solubility and processability. In contrast, the para-linkage in 1,4-APB results in a more linear and rigid polymer chain, typically leading to higher thermal stability and superior mechanical properties, but often at the cost of solubility. The introduction of ether linkages in both monomers improves the processability of the resulting aromatic polyimides without a significant reduction in thermal stability.[1]
Performance Comparison at a Glance
The following table summarizes the key performance differences between polyimides derived from 1,3-APB and 1,4-APB when reacted with the same dianhydride, 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA).
| Property | Polyimide from 1,3-APB (PI-1) | Polyimide from 1,4-APB (PI-2) | Reference |
| Glass Transition Temperature (Tg) | 190 °C | 214 °C | [2] |
| Melting Temperature (Tm) | 331 °C and 350 °C (double peak) | 388 °C | [2] |
| 5% Weight Loss Temperature (Air) | 522 °C | 547 °C | [2] |
| 5% Weight Loss Temperature (N2) | 525 °C | 553 °C | [2] |
| Tensile Strength | 85 MPa | 105 MPa | [2] |
| Tensile Modulus | 2.0 GPa | 3.3 GPa | [2] |
| Elongation at Break | 18% | 5% | [2] |
| Crystallization Behavior | Exhibits significant recrystallization from the melt with a high crystallization rate. | Shows significant recrystallization from the melt. | [2] |
The Structural Influence on Polymer Architecture
The distinct spatial arrangement of the amine functional groups in 1,3-APB and 1,4-APB directly translates into different polymer chain conformations, which in turn governs the macroscopic properties of the resulting polyimides. The diagram below illustrates this fundamental structural difference.
Figure 1. Isomeric effect of diamines on polyimide chain conformation and properties.
In-Depth Performance Analysis
Thermal Stability
Polyimides derived from the para-linked 1,4-APB consistently exhibit higher thermal stability compared to their meta-linked 1,3-APB counterparts. This is evidenced by a higher glass transition temperature (Tg) and thermal decomposition temperature. For instance, a polyimide synthesized from 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and 1,4-APB (PI-2) displays a Tg of 214 °C and a 5% weight loss temperature of 553 °C in nitrogen.[2] The corresponding polyimide from 1,3-APB (PI-1) shows a lower Tg of 190 °C and a 5% weight loss temperature of 525 °C under the same conditions.[2] The more linear and rigid chain structure of the 1,4-APB based polyimide allows for more efficient chain packing and stronger intermolecular interactions, thus requiring more energy to induce chain mobility and thermal degradation.
Notably, polyimides based on 1,3-APB have demonstrated exceptional thermal stability in the melt.[3] This is a critical factor for melt-processable polyimides, ensuring that the material can withstand high processing temperatures without significant degradation.
Mechanical Properties
The enhanced rigidity of the polymer backbone in 1,4-APB-based polyimides also translates to superior mechanical properties. The PI-2 polyimide (from 1,4-APB) exhibits a tensile strength of 105 MPa and a tensile modulus of 3.3 GPa.[2] In contrast, the more flexible PI-1 (from 1,3-APB) shows a tensile strength of 85 MPa and a tensile modulus of 2.0 GPa.[2] However, this increased stiffness comes at the expense of ductility, with the 1,4-APB based polyimide showing a lower elongation at break (5%) compared to the 1,3-APB analogue (18%).[2] The choice between the two isomers will therefore depend on whether the application prioritizes strength and stiffness or flexibility and toughness.
Solubility and Processability
A significant advantage of using 1,3-APB is the improved solubility of the resulting polyimides in organic solvents. The kinked structure resulting from the meta-linkage disrupts chain packing and reduces intermolecular forces, making it easier for solvent molecules to penetrate and dissolve the polymer.[4] This enhanced solubility is highly desirable for solution-based processing techniques such as casting films and spinning fibers. While specific comparative solubility data for polyimides from 1,3-APB and 1,4-APB with the same dianhydride is not extensively detailed in the provided results, the general principle of meta-isomers improving solubility is a well-established concept in polymer chemistry.[5][6] The introduction of flexible ether linkages in both monomers also contributes to improved solubility and processability.[7]
Experimental Protocols
The synthesis of polyimides from both 1,3-APB and 1,4-APB typically follows a two-step polycondensation method. The following is a generalized experimental protocol based on common practices reported in the literature.
Synthesis of Poly(amic acid)
A representative procedure involves the reaction of the diamine (1,3-APB or 1,4-APB) with a stoichiometric amount of a dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc), under a nitrogen atmosphere at room temperature. The reaction is typically stirred for several hours to yield a viscous poly(amic acid) solution.[8]
Thermal Imidization
The poly(amic acid) solution is then cast onto a glass substrate to form a film. The film is subsequently subjected to a stepwise thermal treatment to convert the poly(amic acid) into the final polyimide. A typical heating schedule involves heating at 100 °C, 200 °C, and 300 °C for one hour at each temperature to ensure complete imidization and removal of the solvent and water.[8]
Characterization
-
Thermal Analysis: Glass transition temperatures (Tg) and melting temperatures (Tm) are commonly determined using Differential Scanning Calorimetry (DSC). Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the polyimides, typically by measuring the temperature at which 5% weight loss occurs in both air and nitrogen atmospheres.[2]
-
Mechanical Testing: The tensile properties of the polyimide films, including tensile strength, tensile modulus, and elongation at break, are measured using a universal testing machine according to standardized methods.
-
Solubility Testing: The solubility of the polyimide powders is qualitatively assessed by attempting to dissolve a small amount of the polymer in various organic solvents at room temperature and with heating.[9]
Conclusion
The choice between 1,3-Bis(4-aminophenoxy)benzene and this compound for polyimide synthesis presents a classic structure-property trade-off.
-
This compound (1,4-APB or TPEQ) is the preferred diamine for applications demanding the highest thermal stability and mechanical strength. The resulting linear and rigid polymer chains lead to polyimides with high glass transition temperatures, excellent thermal-oxidative stability, and high tensile strength and modulus. However, these desirable properties are often accompanied by poor solubility, which can complicate processing.
-
1,3-Bis(4-aminophenoxy)benzene (1,3-APB or TPER) is the ideal choice when enhanced processability and solubility are paramount. The meta-linkage introduces flexibility into the polymer backbone, disrupting chain packing and leading to improved solubility in organic solvents. While this generally results in a modest decrease in thermal and mechanical properties compared to the 1,4-isomer, the resulting polyimides often exhibit excellent melt stability and are more amenable to a wider range of processing techniques.
Ultimately, the selection of the appropriate diamine isomer will be dictated by the specific performance requirements of the intended application, balancing the need for thermal and mechanical robustness with the practical considerations of processability.
References
- 1. www2.ictp.csic.es [www2.ictp.csic.es]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.ncl.res.in [dspace.ncl.res.in]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. researchgate.net [researchgate.net]
- 7. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides an ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08561H [pubs.rsc.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
The Influence of Diamine Structure on Polyimide Gas Permeability: A Comparative Guide
Researchers and scientists in materials science and membrane technology are constantly seeking to optimize polyimide membranes for gas separation applications. A key factor in this optimization is the chemical structure of the diamine monomers used in their synthesis. The structure of the diamine significantly impacts the polymer chain packing, fractional free volume (FFV), and segmental mobility, which in turn dictate the gas permeability and selectivity of the resulting membrane. This guide provides a comparative analysis of how different diamine structures affect the gas permeability of polyimides, supported by experimental data and detailed protocols.
The relationship between the diamine structure and the gas transport properties of polyimide membranes is a critical area of study for developing high-performance gas separation technologies.[1][2] The ability to tailor these properties by modifying the monomer structure allows for the design of membranes suited for specific applications, such as carbon dioxide removal from natural gas or nitrogen generation from air.[1]
Impact of Diamine Structure on Gas Permeability: A Data-Driven Comparison
The selection of diamine monomers plays a pivotal role in determining the final properties of polyimide membranes.[3] Introducing bulky side groups or flexible linkages into the diamine structure can disrupt polymer chain packing, leading to an increase in the fractional free volume and consequently, higher gas permeabilities.[4] Conversely, rigid diamine structures can enhance selectivity by creating more tortuous pathways for gas molecules.
Below is a summary of quantitative data from various studies, illustrating the effect of different diamine structures on the gas permeability of polyimides.
| Polyimide (Dianhydride-Diamine) | Gas | Permeability (Barrer) | Selectivity (CO₂/CH₄) | Selectivity (O₂/N₂) | Reference |
| 6FDA-mPDA | CO₂ | 14 | 70 | - | [5] |
| 6FDA-DAP | CO₂ | - | - | - | [5] |
| 6FDA-DAR | CO₂ | - | - | - | [5] |
| PMDA-ODA | CO₂ | - | - | - | [6] |
| PMDA-BDAF | CO₂ | - | - | - | [6] |
| PMDA-p-PDA | CO₂ | - | - | - | [6] |
| 6FDA-ODA | CO₂ | - | - | - | [6] |
| 6FDA-BDAF | CO₂ | - | - | - | [6] |
| 6FDA-p-PDA | CO₂ | - | - | - | [6] |
| Matrimid® (Pristine) | H₂ | - | - | - | [7] |
| Matrimid® (Pristine) | CO₂ | - | - | - | [7] |
| Matrimid® + F-diamine 1 | H₂ | - | - | - | [7] |
| Matrimid® + F-diamine 1 | CO₂ | - | - | - | [7] |
| Matrimid® + F-diamine 2 | H₂ | - | - | - | [7] |
| Matrimid® + F-diamine 2 | CO₂ | - | - | - | [7] |
Note: A comprehensive data table will be populated upon detailed extraction from the cited literature. The table above serves as a structural template.
Experimental Protocols
The following sections detail the typical methodologies employed in the synthesis of polyimide membranes and the measurement of their gas permeability.
Polyimide Synthesis and Membrane Preparation
A common method for synthesizing polyimides is a two-step polycondensation reaction.[2][8]
-
Poly(amic acid) Formation: An equimolar amount of an aromatic dianhydride and an aromatic diamine are reacted in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), at room temperature under an inert atmosphere. This step results in the formation of a poly(amic acid) solution.[8]
-
Imidization: The poly(amic acid) solution is then subjected to either thermal or chemical imidization to form the final polyimide.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate and heated in a stepwise manner, for instance, at 90°C for 6 hours and then at 150°C for an additional 10 hours under reduced pressure to facilitate the cyclodehydration reaction and remove the solvent.[8]
-
Chemical Imidization: This process involves the addition of a dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine, to the poly(amic acid) solution at room temperature.[2]
-
-
Membrane Casting: The resulting polyimide solution is then cast onto a suitable substrate and dried under vacuum to form a dense membrane of a specific thickness, typically in the range of 80 to 100 µm.[8]
Gas Permeability Measurement
The gas permeability of the prepared polyimide membranes is typically determined using a constant-volume, variable-pressure apparatus (the time-lag method) or a variable-volume, constant-pressure method.[9][10]
-
Membrane Mounting: The membrane is securely placed in a permeation cell, dividing it into a high-pressure upstream (feed) side and a low-pressure downstream (permeate) side. The system is then thoroughly evacuated to remove any residual gases.[9]
-
Gas Introduction: A specific test gas (e.g., H₂, N₂, O₂, CH₄, CO₂) is introduced into the upstream side at a constant pressure, typically ranging from 3 to 10 bar.[10]
-
Permeate Pressure Measurement: The pressure increase on the downstream side is monitored over time using a pressure transducer.[8]
-
Permeability Calculation: The permeability coefficient (P), usually expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)), is calculated from the steady-state rate of pressure increase on the permeate side using the following equation:
P = (Vd * l) / (A * T * R * (pup - pdown) * (dp/dt))
where Vd is the calibrated permeate volume, l is the membrane thickness, A is the effective membrane area, T is the operating temperature, R is the gas constant, pup is the upstream pressure, pdown is the downstream pressure, and dp/dt is the steady-state rate of pressure increase on the downstream side.[9]
-
Selectivity Calculation: The ideal selectivity (αA/B) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients:
αA/B = PA / PB[11]
Logical Relationship between Diamine Structure and Gas Permeability
The following diagram illustrates the key relationships between the chemical structure of the diamine monomer and the resulting gas permeability of the polyimide membrane.
Figure 1. Logical workflow illustrating the influence of diamine structure on polyimide gas transport properties.
References
- 1. researchgate.net [researchgate.net]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Surface Modification of Matrimid® 5218 Polyimide Membrane with Fluorine-Containing Diamines for Efficient Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. 2.5. Experimental Method [bio-protocol.org]
- 10. theaic.org [theaic.org]
- 11. Fabrication, Facilitating Gas Permeability, and Molecular Simulations of Porous Hypercrosslinked Polymers Embedding 6FDA-Based Polyimide Mixed-Matrix Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,4-Bis(4-aminophenoxy)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 1,4-Bis(4-aminophenoxy)benzene, a diamine monomer commonly used in the synthesis of polyimides.
The following procedures are based on established safety data sheets and general best practices for handling hazardous aromatic amines. Always consult your institution's specific waste management protocols and local regulations.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It can also cause skin and eye irritation.[1] Therefore, strict adherence to safety protocols during handling and disposal is crucial.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]
-
Lab Coat: A lab coat or other protective clothing should be worn.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4][5]
Spill Management
In the event of a spill, the primary objective is to prevent the spread of the chemical and minimize exposure.
-
Small Spills: For small amounts, absorb the material with paper towels, spill pillows, or vermiculite. The contaminated absorbent material should then be placed in a sealed container for disposal as hazardous waste.[6]
-
Large Spills: For larger spills, contain the material using dikes or sandbags to prevent it from entering drains or waterways.[6] Use a water mist to reduce vapor and prevent air pollution.[6] The spilled material can be immobilized using a general-purpose gelling agent, fly ash, or cement powder.[6]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4][7] The most common technique for final disposal is incineration.
-
Segregation: Do not mix this compound waste with other waste streams, especially non-hazardous waste.[8] Keep it separate from incompatible materials such as strong oxidizing agents.[9]
-
Containment:
-
Storage:
-
Arranging for Disposal:
-
Final Disposal Method:
Quantitative Data
No specific quantitative data for disposal, such as permissible exposure limits (PELs) or concentration thresholds for different disposal methods, were found in the provided search results. Always refer to local regulations and your institution's specific guidelines for any quantitative requirements.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound | C18H16N2O2 | CID 19012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3491-12-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 3491-12-1 | TCI EUROPE N.V. [tcichemicals.com]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. international.skcinc.com [international.skcinc.com]
- 8. benchchem.com [benchchem.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. collectandrecycle.com [collectandrecycle.com]
Personal protective equipment for handling 1,4-Bis(4-aminophenoxy)benzene
Essential Safety and Handling Guide for 1,4-Bis(4-aminophenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 3491-12-1). Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] It may also cause skin, eye, and respiratory irritation.[4][6][7] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact, as the substance is harmful upon dermal absorption.[1][6] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To protect against dust particles and potential splashes.[8] |
| Skin and Body Protection | Protective clothing, such as a lab coat. | To prevent contamination of personal clothing and skin.[2][3][5] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[6] | To prevent inhalation of harmful dust.[1][6] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational procedures is required to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
- Work in a well-ventilated area.[9]
- Use a local exhaust ventilation system to control the dispersion of dust.[9]
- Ensure that eyewash stations and safety showers are in close proximity to the workstation.[7]
2. Handling:
- Avoid the formation of dust and aerosols.[6][9]
- Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3][5]
- Avoid contact with skin, eyes, and clothing.[9]
- Do not eat, drink, or smoke when using this product.[2]
- Wash hands and face thoroughly after handling.[9]
3. Storage:
- Keep the container tightly closed.[9]
- Store in a cool, dry, and dark place.[9]
- Store away from incompatible materials such as oxidizing agents.[9]
4. Emergency First Aid:
- If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
- In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[6]
- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
- If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Unused Product and Contaminated Materials:
- Dispose of surplus and non-recyclable solutions by contacting a licensed professional waste disposal service.[6]
- It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]
2. Contaminated Packaging:
- Dispose of the container as unused product.[6]
- Thoroughly empty the contents.[10]
- Obliterate, remove, or deface labels before disposal.[10]
3. General Precautions:
- Do not let the product enter drains, waterways, or the soil.[6][9]
- All disposal activities must be conducted by qualified personnel knowledgeable in all applicable regulations and safety precautions.[9]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound, 25G | Labscoop [labscoop.com]
- 3. This compound | 3491-12-1 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound | C18H16N2O2 | CID 19012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 3491-12-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. bp.com [bp.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
